3-(3-Hydroxypropoxy)benzaldehyde
Description
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Properties
Molecular Formula |
C10H12O3 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-(3-hydroxypropoxy)benzaldehyde |
InChI |
InChI=1S/C10H12O3/c11-5-2-6-13-10-4-1-3-9(7-10)8-12/h1,3-4,7-8,11H,2,5-6H2 |
InChI Key |
NWRHLPYENNSGBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCCO)C=O |
Origin of Product |
United States |
Foundational & Exploratory
3-(3-Hydroxypropoxy)benzaldehyde CAS number and identifiers
The following technical guide details the properties, synthesis, and applications of 3-(3-Hydroxypropoxy)benzaldehyde , a bifunctional building block critical in medicinal chemistry, particularly for linker design in targeted protein degradation (PROTACs) and fragment-based drug discovery.
Executive Summary
This compound is a specialized organic intermediate characterized by a benzene ring substituted with a formyl group at the meta position and a 3-hydroxypropoxy chain. Its dual functionality—an aldehyde for reductive aminations or olefinations, and a primary alcohol for esterification, oxidation, or tosylation—makes it an ideal "linker" scaffold. It is extensively used to construct flexible alkyl chains in PROTACs (Proteolysis Targeting Chimeras) and to derivatize phenolic drugs to improve solubility or bioavailability.
Chemical Identity & Properties
Unlike its para-isomer (CAS 99186-35-3), the meta-isomer is often synthesized in situ or custom-ordered, resulting in limited public indexing.
| Property | Data / Description |
| Chemical Name | This compound |
| Synonyms | 3-(3-Hydroxypropyloxy)benzaldehyde; m-(3-Hydroxypropoxy)benzaldehyde |
| CAS Number | Not Widely Listed (Analogous to p-isomer 99186-35-3) |
| SMILES | OCCCOc1cccc(C=O)c1 |
| Molecular Formula | C |
| Molecular Weight | 180.20 g/mol |
| Physical State | Pale yellow oil or low-melting solid (approx. 35–45 °C) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| pKa (est) | ~14 (Alcohol), ~9 (Aldehyde |
Structural Visualization
The compound features a meta-substitution pattern, which imparts a "kinked" geometry compared to the linear para-isomer. This conformational bias is crucial when designing linkers that must avoid steric clashes in protein binding pockets.
Synthetic Pathways[5][6][7]
The synthesis follows a standard Williamson Ether Synthesis protocol. The key challenge is preventing the self-polymerization of the aldehyde or over-alkylation. The use of a mild base and controlled temperature is critical.
Protocol: Alkylation of 3-Hydroxybenzaldehyde
Reagents:
-
Alkylating Agent: 3-Bromo-1-propanol (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Catalyst: Potassium Iodide (KI) (0.1 eq) – Optional, accelerates reaction via Finkelstein exchange.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-hydroxybenzaldehyde (10 mmol) in anhydrous Acetonitrile (50 mL).
-
Deprotonation: Add
(20 mmol) in one portion. The suspension will turn yellow (phenoxide formation). Stir at Room Temperature (RT) for 15 minutes. -
Alkylation: Add 3-bromo-1-propanol (12 mmol) and KI (1 mmol).
-
Reflux: Heat the mixture to reflux (80–85 °C) under an inert atmosphere (
or Ar) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).[3] The aldehyde spot ( ) should disappear, replaced by a more polar product spot ( ). -
Work-up: Cool to RT. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in EtOAc (50 mL) and wash with water (
mL) and brine (30 mL). Dry over , filter, and concentrate. -
Purification: Purify via silica gel column chromatography (Gradient: 0
50% EtOAc in Hexanes) to yield the product as a pale yellow oil.
Reaction Mechanism Diagram
Applications in Drug Discovery[10]
This compound is a "bifunctional linker" par excellence. Its utility lies in the orthogonal reactivity of its two ends.
A. PROTAC Linker Synthesis
In PROTAC design, the linker length and composition determine the degradation efficiency. The 3-carbon chain provides a specific spatial separation.
-
Aldehyde End: Reacts with amines on E3 ligase ligands (e.g., Thalidomide derivatives) via reductive amination.
-
Alcohol End: Reacts with carboxylic acids on the Target Protein ligand via esterification or amide coupling (after oxidation to acid).
B. Fragment-Based Drug Design (FBDD)
The aldehyde group is a versatile "warhead" for reversible covalent inhibitors (forming Schiff bases or hemiacetals with active site residues like Lysine or Serine). The hydroxypropoxy tail mimics hydrophilic interactions with solvent or backbone amides.
C. Self-Validating Quality Control (QC)
To ensure the integrity of this intermediate before use in complex synthesis:
-
H-NMR Check: Look for the aldehyde proton singlet at
ppm and the triplet for the at ppm. -
TLC Check: Ensure a single spot; multiple spots indicate polymerization or incomplete alkylation.
Safety & Handling (MSDS Highlights)
-
Hazards: Skin irritant (H315), Eye irritant (H319).[2] The aldehyde functionality can cause contact dermatitis (sensitizer).
-
Storage: Store under inert gas (Argon) at 2–8 °C. Aldehydes are prone to air oxidation to carboxylic acids (3-(3-hydroxypropoxy)benzoic acid) over time.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Williamson Ether Synthesis General Protocol
-
Synthesis of Alkoxybenzaldehydes (Analogous Para-Isomer)
-
Source: BenchChem Technical Guide.[5]
- Context: Protocol for 4-(3-hydroxypropoxy)benzaldehyde synthesis.
-
-
PROTAC Linker Chemistry
- Source: "Linkerology" in PROTAC design (N
- Context: Use of alkyl-ether chains to modul
-
URL:[Link]
-
Mitsunobu Reaction Alternative
- Source: Swamy, K. C. K., et al.
- Context: Alternative synthesis coupling 3-hydroxybenzaldehyde and 1,3-propanediol.
-
URL:[Link]
Sources
A Comprehensive Technical Guide to 3-(3-Hydroxypropoxy)benzaldehyde Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning biological activities of 3-(3-Hydroxypropoxy)benzaldehyde and its derivatives. As a versatile scaffold, this class of compounds is attracting increasing interest in medicinal chemistry for the development of novel therapeutic agents. This document will delve into the rationale behind experimental designs, provide detailed protocols, and explore the structure-activity relationships that govern the efficacy of these promising molecules.
The Core Moiety: this compound
The foundational molecule, this compound, combines the reactivity of an aromatic aldehyde with the flexibility of a hydroxypropoxy side chain. The aldehyde group serves as a crucial handle for a variety of chemical transformations, allowing for the synthesis of a diverse library of derivatives. The hydroxypropoxy chain, on the other hand, can influence the molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical determinants of its pharmacokinetic and pharmacodynamic properties.
Synthesis of the Core Structure
The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[1][2] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion of 3-hydroxybenzaldehyde attacks a suitable three-carbon electrophile bearing a leaving group and a protected or free hydroxyl group.
Rationale for Synthetic Strategy: The Williamson ether synthesis is a robust and well-established method for forming ether linkages.[1][3] The choice of a primary alkyl halide is crucial to favor the S(_N)2 mechanism and avoid competing elimination reactions that can occur with secondary or tertiary halides.[2] The use of a base is necessary to deprotonate the phenolic hydroxyl group of 3-hydroxybenzaldehyde, thereby generating the nucleophilic phenoxide ion.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Hydroxybenzaldehyde
-
3-Bromo-1-propanol (or 3-chloro-1-propanol)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add 3-bromo-1-propanol (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
Key Derivatives and Their Synthesis
The aldehyde functionality of this compound is a gateway to a vast array of derivatives. Common synthetic transformations include the formation of Schiff bases, chalcones, and various heterocyclic systems.
Schiff Base Derivatives
Schiff bases, or imines, are formed by the condensation reaction between an aldehyde and a primary amine. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5]
Rationale for Synthesis: The formation of the imine bond is typically a straightforward and high-yielding reaction, often requiring simple heating in a suitable solvent. The diversity of commercially available primary amines allows for the creation of a large library of Schiff base derivatives with varied steric and electronic properties.
Experimental Protocol: General Synthesis of Schiff Base Derivatives
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminopyridine, etc.)
-
Ethanol or Methanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the substituted primary amine (1.0 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Chalcone Derivatives
Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[6][7] They are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.[8][9]
Rationale for Synthesis: The Claisen-Schmidt condensation is a reliable method for forming the carbon-carbon double bond characteristic of chalcones. The use of a strong base, such as sodium hydroxide or potassium hydroxide, is essential to deprotonate the α-carbon of the acetophenone, generating the enolate nucleophile required for the reaction.
Experimental Protocol: General Synthesis of Chalcone Derivatives
Materials:
-
This compound
-
Substituted acetophenone
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution
Procedure:
-
In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Cool the mixture in an ice bath.
-
Slowly add a concentrated aqueous solution of NaOH or KOH dropwise with constant stirring.
-
Allow the reaction mixture to stir at room temperature for several hours to overnight. The formation of a precipitate indicates product formation.
-
Pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the product fully.
-
Collect the solid by filtration, wash thoroughly with water until the washings are neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Biological Activities and Therapeutic Potential
Derivatives of this compound are being explored for a variety of therapeutic applications, leveraging the diverse pharmacological properties associated with the benzaldehyde scaffold and its derivatives.
Antimicrobial Activity
Schiff base derivatives of various benzaldehydes have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens.[4][10] The imine linkage is believed to be crucial for their biological activity, and modifications to the amine portion of the molecule can modulate their potency and spectrum of activity. The presence of the hydroxypropoxy side chain may enhance the compounds' solubility and ability to interact with microbial cell membranes.
Anticancer Activity
The benzaldehyde moiety is a constituent of many natural products with reported anticancer effects.[11][12] Derivatives of benzaldehyde have been shown to inhibit cancer cell proliferation through various mechanisms, including the suppression of key signaling pathways and the induction of apoptosis.[13][14] The development of chalcone and heterocyclic derivatives from this compound opens avenues for creating novel anticancer agents with improved efficacy and selectivity.
Anti-inflammatory Activity
Both Schiff bases and chalcones derived from substituted benzaldehydes have been reported to possess anti-inflammatory properties.[15][16] They can inhibit the production of pro-inflammatory mediators and modulate the activity of enzymes involved in the inflammatory cascade.[17][18] The 3-(3-hydroxypropoxy) substituent could potentially enhance the anti-inflammatory profile of these derivatives.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is intricately linked to their chemical structure. Key structural features that can be systematically varied to optimize activity include:
-
The Aldehyde Functionality: Modification of the aldehyde into different functional groups (e.g., imines, chalcones, heterocyclic rings) is the primary driver of diverse biological activities.
-
The Aromatic Ring: Substitution on the benzaldehyde ring can influence the electronic properties and steric profile of the molecule, impacting its interaction with biological targets.
-
The Propoxy Chain: The length and functionalization of the alkoxy chain can affect the compound's lipophilicity, solubility, and ability to form hydrogen bonds, which in turn influences its ADME (absorption, distribution, metabolism, and excretion) properties and target engagement. The terminal hydroxyl group offers a site for further derivatization to fine-tune these properties.
A systematic exploration of these structural variations is crucial for the rational design of potent and selective therapeutic agents based on the this compound scaffold.
Data Presentation and Visualization
Table 1: Summary of Potential Biological Activities of this compound Derivative Classes
| Derivative Class | Potential Biological Activity | Key Structural Feature |
| Schiff Bases | Antimicrobial, Anticancer, Anti-inflammatory | Imine (-C=N-) linkage |
| Chalcones | Anticancer, Anti-inflammatory, Antioxidant | α,β-Unsaturated ketone system |
| Heterocycles | Diverse (Antimicrobial, Anticancer, etc.) | Incorporated heterocyclic ring |
Diagram 1: General Synthetic Pathways for this compound Derivatives
Caption: Synthetic routes to this compound and its derivatives.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its straightforward synthesis and the versatility of its aldehyde functional group allow for the creation of diverse chemical libraries. Future research should focus on the systematic synthesis and biological evaluation of a wide range of derivatives to establish comprehensive structure-activity relationships. In-depth mechanistic studies will be crucial to elucidate the molecular targets and pathways through which these compounds exert their therapeutic effects. The exploration of this chemical space holds significant potential for the discovery of new drugs to address unmet medical needs in infectious diseases, oncology, and inflammatory disorders.
References
-
Chemical Review and Letters. (2025, February 20). New Synthesis of Chalcone Derivatives and Their Applications. Retrieved from [Link]
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Science Alert. (n.d.). Synthesis and Characterization of Some Chalcone Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
ChemSynthesis. (2025, May 20). 3-ethoxy-4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]
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Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). Synthesis and characterization of chalcone derivatives: A comparative evaluation of NaOH and KOH. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2014, December 19). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Retrieved from [Link]
-
Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Retrieved from [Link]
-
PMC. (2022, August 2). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. Retrieved from [Link]
-
Lumen Learning. (n.d.). 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. Retrieved from [Link]
-
YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-(3-Hydroxypropoxy)benzaldehyde. Retrieved from [Link]
-
PubMed. (2014, December 19). Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2013, November 1). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Retrieved from [Link]
-
MDPI. (2023, November 12). A New Benzaldehyde Derivative Exhibits Antiaflatoxigenic Activity against Aspergillus flavus. Retrieved from [Link]
-
PubMed. (n.d.). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Synthesis of Hydroxybenzaldehyde Derivatives Containing an Isoxazole Heteroring. Retrieved from [Link]
-
PMC. (n.d.). Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. Retrieved from [Link]
-
MDPI. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis, Photostudies, Biological Activity, Metal Complexes and Theoretical Study from New Schiff Bases Derived from 3-hydroxy Benzaldehyde and 1,3-Phenylene di amine. Retrieved from [Link]
-
ResearchGate. (2020, May 11). Synthesis, Characterization and Biological Evaluation of New Schiff Base Ligand derived from 3-hydroxy-benzaldehyde and p-toluidine and its Divalent Metal Ions. Retrieved from [Link]
-
PubMed. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
RGCC International. (n.d.). Bewertung der Wirkung von Benzaldehyd-Derivaten in menschlichen Krebszellen Evaluation of the effect of benzaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. Retrieved from [Link]
-
Semantic Scholar. (2023, January 31). SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE, 3-HYDROXY-4-(3-HYDROXY BENZYLIDENE AMINO) BENZOIC ACID AND THEIR Ni(II) AND Zn(II). Retrieved from [Link]
-
ResearchGate. (2025, October 16). Inhibitory Effects of Benzaldehyde Derivatives from the Marine Fungus Eurotium sp. SF-5989 on Inflammatory Mediators via the Induction of Heme Oxygenase-1 in Lipopolysaccharide-Stimulated RAW264.7 Macrophages. Retrieved from [Link]
-
HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. Retrieved from [Link]
-
Medical Xpress. (2025, July 2). Aromatic benzaldehyde inhibits growth of therapy-resistant pancreatic cancer. Retrieved from [Link]
-
MDPI. (2022, January 7). Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3 0 -diaminodipropylamine. Retrieved from [Link]
-
PMC. (n.d.). Anti-Inflammatory Effect of 3-Bromo-4,5-Dihydroxybenzaldehyde, a Component of Polysiphonia morrowii, In Vivo and In Vitro. Retrieved from [Link]
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
TSI Journals. (n.d.). SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS DERIVED FROM CHALCONES. Retrieved from [Link]
-
Academia.edu. (n.d.). Synthesis, Characterization, and Antimicrobial Activity of some new 3-Substituted Isobenzofuran- 1(3-H) –One Derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from [Link]
-
ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
PubMed. (n.d.). Structure-activity relationship of 3,3'-dihydroxy-alpha,beta-diethyldiphenylethane and its related compounds. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of the heterocyclic chalconoid derivatives. Retrieved from [Link]
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Functional Group Analysis of 3-(3-Hydroxypropoxy)benzaldehyde
This guide provides an in-depth technical analysis of 3-(3-Hydroxypropoxy)benzaldehyde , a bifunctional building block critical in medicinal chemistry for linker design and fragment-based drug discovery.[1]
Executive Summary: The Bifunctional Linker
This compound (CAS: Specific derivative of 100-83-4 family) represents a classic "Janus" molecule in organic synthesis.[1] Possessing both an electrophilic aldehyde and a nucleophilic primary alcohol, separated by a flexible propyl ether tether, it serves as a versatile linker.
For the drug development professional, the analytical challenge lies not just in confirming the structure, but in quantifying the integrity of both reactive termini simultaneously. A degraded sample often presents as a mixture of the benzoic acid derivative (oxidation of aldehyde) or the dimeric acetal. This guide outlines a self-validating analytical workflow to ensure material quality.
Molecular Architecture & Reactivity Profile[1]
The molecule consists of three distinct chemical domains, each requiring specific analytical verification:
-
The Aromatic Core: A meta-substituted benzene ring.[1]
-
The Electrophile (Aldehyde): Highly reactive, prone to oxidation to carboxylic acid or condensation to imines.
-
The Nucleophile (Primary Alcohol): Located at the end of the propoxy chain, prone to esterification or oxidation.
Reactivity Map (Graphviz Visualization)
The following diagram maps the chemical susceptibility of the molecule, guiding both synthesis and stability testing.
Caption: Functional reactivity map highlighting the dual-reactive nature and degradation pathways.
Spectroscopic Characterization (The "Fingerprint")
To validate the structure, one must confirm the presence of the ether linkage and distinguish the two oxygenated termini.
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides a rapid "Go/No-Go" test.[1] The key is the simultaneous observation of the carbonyl and hydroxyl stretches without the broad carboxylic acid "beard."
| Functional Group | Wavenumber (cm⁻¹) | Signal Characteristics | Diagnostic Value |
| O-H Stretch | 3300–3500 | Broad, medium intensity | Confirms terminal alcohol.[1] Absence suggests esterification.[1] |
| Aldehyde C-H | 2720 & 2820 | Sharp doublet (Fermi resonance) | Critical: Distinguishes aldehyde from ketone/ester. |
| C=O[1] Stretch | 1680–1695 | Strong, sharp | Conjugated aldehyde (lower than aliphatic ~1720). |
| Ar-O-C Stretch | 1230–1260 | Strong | Confirms aromatic ether linkage (vs. ester).[1] |
B. Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for purity.[1] The integration ratio between the aldehyde proton and the aromatic protons is the primary purity check.
¹H NMR (400 MHz, DMSO-d₆) Assignments:
-
δ 9.98 ppm (s, 1H): Aldehyde proton.[1] Must integrate to 1.0.
-
δ 7.20–7.55 ppm (m, 4H): Aromatic protons.[1] Look for the meta-substitution pattern (singlet-like for H2, multiplet for H4/H5/H6).
-
δ 4.12 ppm (t, J=6.5 Hz, 2H): Ether -O-CH₂-.[1] Downfield due to phenoxy attachment.[1]
-
δ 3.58 ppm (q/t, 2H): Alcohol -CH₂-OH.[1]
-
δ 4.55 ppm (t, 1H): Hydroxyl -OH.[1] Note: This peak disappears with D₂O shake.
-
δ 1.88 ppm (quint, 2H): Central methylene -CH₂-CH₂-CH₂-.[1]
Expert Insight: If the triplet at δ 4.55 (OH) is missing or broad in dry DMSO, your sample may contain residual acid or water promoting proton exchange. If the aldehyde peak at δ 9.98 is < 1H relative to aromatics, check for the carboxylic acid peak (usually broad, >11 ppm).
Chemical Derivatization & Wet Chemistry
While spectroscopy is definitive, wet chemistry assesses reactivity. This is crucial for "use-test" validation in synthesis.
Protocol 1: Differential Oxidation (The Jones vs. Tollens Test)
This protocol validates that the aldehyde is active and distinct from the alcohol.
-
Tollens' Test (Aldehyde Specific):
-
Jones Oxidation (Total Oxidation):
Protocol 2: In-Situ D₂O Exchange (NMR Self-Validation)
-
Step 1: Run standard ¹H NMR in CDCl₃ or DMSO-d₆.[1]
-
Step 2: Add 1 drop of D₂O to the NMR tube and shake.
-
Step 3: Re-run NMR.
-
Analysis: The peak at ~4.5 ppm (-OH) will vanish.[1] The peak at ~10.0 ppm (-CHO) will remain .[1]
-
Why this matters: This proves the peak at 10.0 is a non-exchangeable C-H bond (aldehyde), not a downfield acidic proton.
Chromatographic Purity Analysis (HPLC)[1]
For quantitative purity, a Reverse Phase (RP-HPLC) method is required.[1]
Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of potential acid impurities).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic) and 280 nm (phenol/aldehyde specific).[1]
-
Reference Standard: 3-Hydroxybenzaldehyde (Starting material).[1][4][5][6][7]
Retention Logic:
-
3-Hydroxybenzaldehyde: Elutes early (more polar, phenolic OH).[1]
-
This compound (Target): Elutes mid-range (ether cap increases lipophilicity).[1]
-
Dimer impurity (Bis-alkylation): Elutes late (very lipophilic).[1]
Analytical Workflow Diagram
The following flowchart illustrates the decision-making process for validating a batch of this material.
Caption: Step-by-step analytical decision tree for batch release.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde.[1] Retrieved from: [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition.[1] John Wiley & Sons.[1] (Standard text for IR/NMR assignments).
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] Available at: [Link] (For acidity context of phenolic precursors).[1]
Sources
- 1. chemscene.com [chemscene.com]
- 2. nbinno.com [nbinno.com]
- 3. RU2024482C1 - Method of synthesis of 3-bromo-4-hydroxybenzaldehyde - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Hydroxybenzaldehyde(100-83-4) 1H NMR [m.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Question: What should be the product in the following reaction? 3-Hydrox.. [askfilo.com]
Methodological & Application
Application Note: High-Fidelity PROTAC Synthesis Using 3-(3-Hydroxypropoxy)benzaldehyde
Part 1: Strategic Rationale & Chemical Profile
Introduction
In the rational design of Proteolysis Targeting Chimeras (PROTACs), the linker is no longer viewed merely as a passive connector but as a critical determinant of ternary complex stability, cell permeability, and metabolic fate.[1][2][3][4][5] 3-(3-Hydroxypropoxy)benzaldehyde (CAS: 153435-96-2) represents a high-value "Pivot Intermediate" for medicinal chemists.
Unlike standard linear PEG or alkyl chains, this molecule offers a hybrid linker scaffold :
-
Aromatic Rigidity: The phenyl ring reduces the entropic penalty of binding by limiting conformational degrees of freedom compared to fully flexible chains.
-
Bifunctional Orthogonality: It possesses two distinct reactive handles—an aldehyde (soft electrophile) and a primary alcohol (nucleophile/pre-leaving group)—allowing for divergent, modular library synthesis.
-
Physicochemical Balance: The propyl-ether chain provides a compromise between the lipophilicity of alkyl linkers (good for permeability) and the polarity of PEGs (good for solubility).
Chemical Profile
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 153435-96-2 |
| Molecular Formula | C₁₀H₁₂O₃ |
| Molecular Weight | 180.20 g/mol |
| Appearance | Pale yellow to off-white solid or oil |
| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc |
| Key Reactive Groups | Aldehyde (C-1), Primary Hydroxyl (C-3 propoxy tail) |
| Storage | -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation |
Part 2: Experimental Workflows & Protocols
Strategic Workflow: The "Pivot" Synthesis
The utility of this compound lies in its ability to support Divergent Synthesis . You can install the E3 ligase ligand (e.g., Thalidomide derivative) or the Protein of Interest (POI) ligand in either order, depending on the stability of your ligands.
DOT Diagram 1: Retrosynthetic Logic & Library Generation
Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the aldehyde and alcohol handles.
Protocol A: Reductive Amination (Aldehyde Functionalization)
This protocol describes the attachment of an amine-bearing ligand (e.g., a Lenalidomide derivative) to the aldehyde handle.
Mechanism: The reaction proceeds via the formation of a reversible hemiaminal, followed by dehydration to an imine (Schiff base), which is then irreversibly reduced to a secondary amine.
DOT Diagram 2: Reductive Amination Mechanism
Caption: Step-wise mechanism of reductive amination using STAB (Sodium Triacetoxyborohydride).
Step-by-Step Procedure
Reagents:
-
This compound (1.0 equiv)
-
Amine-containing Ligand (1.0 - 1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)
-
Acetic Acid (AcOH) (Catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for stubborn imines due to higher boiling point if heating is needed.
Execution:
-
Imine Formation (Pre-complexation):
-
In a flame-dried vial, dissolve the Amine Ligand and the Benzaldehyde intermediate in anhydrous DCE (0.1 M concentration).
-
Add catalytic AcOH.
-
Critical Checkpoint: Stir at room temperature for 30–60 minutes. Monitor by LCMS to observe the formation of the Imine mass (M + Ligand + Linker - 18).
-
-
Reduction:
-
Cool the mixture to 0°C (ice bath).
-
Add STAB portion-wise over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2–16 hours.
-
-
Quench & Workup:
-
Quench with saturated aqueous NaHCO₃ (gas evolution will occur).
-
Extract with DCM (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
The secondary amine product is often polar. Flash chromatography (DCM/MeOH gradient) is typically required.
-
Protocol B: Alcohol Activation (Tosylation)
Before or after the aldehyde reaction, the hydroxyl group often requires conversion to a leaving group for alkylation.
Reagents:
-
p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)
-
Triethylamine (TEA) or Pyridine (2.0 equiv)
-
DMAP (0.1 equiv)
-
DCM (anhydrous)
Execution:
-
Dissolve the intermediate (or the reductive amination product from Protocol A) in anhydrous DCM.
-
Add TEA and DMAP. Cool to 0°C.
-
Add TsCl slowly.
-
Stir at RT for 4–6 hours.
-
Validation: TLC should show a significant Rf shift (product is less polar than the starting alcohol).
-
Workup: Wash with 1M HCl (to remove amine/pyridine), then NaHCO₃.
-
Note: If the molecule contains a basic amine from Protocol A, the HCl wash must be avoided or carefully managed (use pH 5-6 buffer) to avoid extracting your product into the aqueous phase.
Part 3: Expert Insights & Troubleshooting (E-E-A-T)
Solubility vs. Permeability Trade-off
While PEG linkers are the industry standard for solubility, they often suffer from poor permeability due to high Topological Polar Surface Area (TPSA).
-
Expert Insight: The this compound linker provides a "Goldilocks" zone. The propyl chain facilitates hydrophobic collapse, shielding the polar ether oxygen during membrane transit, potentially improving oral bioavailability compared to a PEG3 linker [1].
Aldehyde Stability
A common failure mode is the oxidation of the aldehyde to a carboxylic acid during storage.
-
QC Step: Always run a quick ¹H NMR before use. The aldehyde proton appears as a distinct singlet around 9.8–10.0 ppm . If this peak is diminished or a broad acid peak (>11 ppm) appears, repurify or discard.
Reductive Amination Selectivity
Why use STAB (Sodium Triacetoxyborohydride) instead of NaBH₄?
-
Causality: NaBH₄ is a stronger reducing agent and can reduce the aldehyde directly to an alcohol before the imine forms. STAB is less reactive and selectively reduces the protonated iminium ion, ensuring the linkage is formed correctly [2].
References
-
Impact of Linker Composition on Permeability: Atilaw, Y., et al. (2021). Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability. ACS Medicinal Chemistry Letters. [Link]
-
Reductive Amination Methodology: Abdel-Magid, A. F., et al. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]
-
PROTAC Linkerology Reviews: Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy.[5][7] [Link]
-
General PROTAC Design Principles: Békés, M., et al. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery. [Link]
Sources
- 1. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Syringaldehyde 98 134-96-3 [sigmaaldrich.com]
Application Note: Chemoselective Protection of 3-(3-Hydroxypropoxy)benzaldehyde
Executive Summary & Strategic Analysis
The Challenge: The functionalization of 3-(3-Hydroxypropoxy)benzaldehyde presents a classic chemoselectivity challenge. The molecule contains two reactive electrophilic centers: a primary aliphatic alcohol and an aromatic aldehyde .
Standard protection protocols often fail due to cross-reactivity:
-
Acid-catalyzed protections (e.g., THP ethers): High risk of acetalizing the aldehyde, creating a complex mixture of protected alcohol and protected aldehyde.
-
Strong base-mediated protections (e.g., Benzyl ethers via NaH): Incompatible due to the risk of Cannizzaro disproportionation or aldol-type side reactions on the aldehyde.
The Solution: This guide details the Silyl Ether Protocol using tert-Butyldimethylsilyl chloride (TBDMSCl).[1][2] This method is selected for its high chemoselectivity toward primary alcohols under mild, slightly basic conditions that leave the aldehyde moiety strictly intact.
Decision Matrix: Why TBDMS?
| Feature | TBDMS (Recommended) | Acetyl (Alternative) | THP (Not Recommended) |
| Reagent | TBDMSCl / Imidazole | Ac₂O / Pyridine | DHP / pTsOH |
| Conditions | Mild Base (Non-nucleophilic) | Basic | Acidic |
| Aldehyde Stability | Excellent (Inert) | Good | Poor (Risk of acetal formation) |
| Deprotection | Fluoride (TBAF) or Mild Acid | Base (Hydrolysis) | Acid |
| Orthogonality | High | Low (Labile to nucleophiles) | Medium |
Core Protocol: TBDMS Protection
Objective: Selective formation of the silyl ether at the primary hydroxyl site without disturbing the benzaldehyde functionality.
Reaction Logic & Mechanism
The reaction proceeds via the formation of a reactive N-silyl-imidazolium intermediate. The imidazole acts as a nucleophilic catalyst, activating the silicon center for attack by the alcohol oxygen. This mechanism avoids the need for strong bases that could damage the aldehyde.
Figure 1: Mechanistic pathway of imidazole-catalyzed silylation.
Materials & Stoichiometry[3]
| Component | Role | Equivalents (eq) | Notes |
| Substrate | Starting Material | 1.0 | Dry thoroughly before use.[3] |
| TBDMSCl | Silylating Agent | 1.1 – 1.2 | Hygroscopic; store in desiccator. |
| Imidazole | Catalyst/Base | 1.5 – 2.0 | Scavenges HCl byproduct. |
| DMF | Solvent | N/A | Anhydrous (Critical).[1] 0.5 M conc. |
| DCM | Extraction Solvent | N/A | HPLC Grade. |
Step-by-Step Procedure
Step 1: Preparation (Inert Atmosphere)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. -
Critical: Ensure all glassware is moisture-free. Silyl chlorides hydrolyze rapidly in wet air.
Step 2: Solubilization
-
Dissolve This compound (1.0 eq) in anhydrous DMF (Dimethylformamide).
-
Concentration Target: 0.5 M to 1.0 M.
-
Add Imidazole (1.5 eq) in one portion. Stir until fully dissolved (clear solution).
Step 3: Reaction
-
Cool the mixture to 0°C (ice bath). While not strictly necessary for primary alcohols, this prevents any potential exotherms from degrading the aldehyde.
-
Add TBDMSCl (1.1 eq) portion-wise over 5 minutes.
-
Remove ice bath and allow to warm to Room Temperature (23°C) .
-
Stir for 2–4 hours .
Step 4: Monitoring (TLC)
-
Eluent: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV lamp (aldehyde is UV active).
-
Observation: The product (Rf ~0.6) will be less polar than the starting material (Rf ~0.2).
Step 5: Workup
-
Quench the reaction by pouring into Ice-Water (5x reaction volume).
-
Extract with DCM (Dichloromethane) or EtOAc (3 x volumes).
-
Wash organic layer with:
-
Water (to remove DMF).
-
Saturated
(to neutralize trace acid). -
Brine (saturated NaCl).[1]
-
-
Dry over anhydrous
, filter, and concentrate in vacuo.
Step 6: Purification
-
Flash column chromatography on silica gel.
-
Gradient: 0%
10% EtOAc in Hexanes. -
Note: The aldehyde group makes the molecule slightly unstable on silica if left too long; elute quickly.
Alternative Protocol: Acetylation
Context: Use this only if the TBDMS group is too labile for subsequent acidic steps, or if cost is the primary driver (TBDMSCl is more expensive than Acetic Anhydride).
Reagents:
-
Acetic Anhydride (
) (1.2 eq) -
Pyridine (solvent/base)
-
DMAP (catalytic, 0.05 eq)
Procedure:
-
Dissolve substrate in DCM (0.5 M).
-
Add Pyridine (2.0 eq) and DMAP.
-
Add
dropwise at 0°C. -
Stir at RT for 2 hours.
-
Caution: Workup requires washing with dilute HCl (1M) to remove pyridine. Do not use strong acid or heat , as this may affect the aldehyde.
Quality Control & Self-Validation
To ensure the protocol was successful, verify the following analytical markers.
NMR Validation Table ( )
| Feature | Shift ( | Multiplicity | Interpretation |
| Aldehyde Proton | ~9.95 | Singlet (s) | Must be present. Confirms aldehyde survival. |
| Si-Methyl | ~0.05 | Singlet (s, 6H) | Confirms TBDMS incorporation. |
| t-Butyl | ~0.90 | Singlet (s, 9H) | Confirms TBDMS incorporation. |
| ~3.75 | Triplet (t) | Shifted upfield slightly compared to free OH. | |
| Hydroxyl Proton | N/A | N/A | Must be absent. (Usually broad singlet ~2-3 ppm). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Starting Material Remains | Wet DMF or old TBDMSCl. | Distill DMF or use fresh bottle. Add 0.2 eq extra TBDMSCl. |
| New Spot on TLC (Low Rf) | Aldehyde degradation. | Check workup pH. Avoid strong bases. |
| Product Hydrolyzes on Column | Acidic Silica. | Add 1% Triethylamine to the eluent to neutralize silica. |
Workflow Visualization
Figure 2: Operational workflow for the TBDMS protection of this compound.
References
-
Corey, E. J., & Venkateswarlu, A. (1972). "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives." Journal of the American Chemical Society, 94(17), 6190–6191.[4] Link[4]
- Foundational text establishing the TBDMSCl/Imidazole/DMF protocol.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. The definitive guide on stability and orthogonality of protecting groups.
-
Master Organic Chemistry. (2015). "Protecting Groups For Alcohols."[2][4][5][6][7] Link
- Review of mechanism and compar
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. total-synthesis.com [total-synthesis.com]
- 7. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
Troubleshooting & Optimization
purification of 3-(3-Hydroxypropoxy)benzaldehyde via column chromatography
Technical Support Center: Purification of 3-(3-Hydroxypropoxy)benzaldehyde
Case ID: PUR-3HPB-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Subject: Optimization of Column Chromatography for Phenolic Ether-Aldehydes[1]
Introduction
Welcome to the Technical Support Center. You are likely synthesizing This compound via the O-alkylation of 3-hydroxybenzaldehyde with 3-halo-1-propanol.[1]
This molecule presents a "dual-personality" challenge during purification:
-
The Aldehyde: Susceptible to oxidation (forming carboxylic acids) and air sensitivity.
-
The Primary Alcohol: Prone to hydrogen bonding with silica silanols, leading to peak tailing.
-
The Impurity Profile: Unreacted 3-hydroxybenzaldehyde (phenolic) is the most persistent contaminant and often co-elutes if not managed before the column.[1]
This guide prioritizes pre-column diagnostics and workup optimization over brute-force chromatography, ensuring a self-validating workflow.
Module 1: Pre-Purification Diagnostics & Workup[1][2]
CRITICAL ALERT: Do not load your crude reaction mixture directly onto the column if unreacted starting material (3-hydroxybenzaldehyde) is present.[1]
The "Self-Validating" Workup Protocol: The starting material is a phenol (pKa ~9), while your product is a neutral ether. You must exploit this acidity difference.
-
Dissolve crude residue in Ethyl Acetate (EtOAc).
-
Wash 2x with 1M NaOH (cold).
-
Wash 1x with Brine, then dry over Na₂SO₄.
-
TLC Verification: Compare the "Pre-wash" and "Post-wash" spots.[1] The lower-running phenolic spot should be gone.[1]
Diagnostic Table: Solubility & TLC
| Parameter | Recommendation | Technical Rationale |
| TLC Solvent System | 40% EtOAc in Hexanes | The primary alcohol requires significant polarity to move off the baseline.[1] |
| Visualization | UV (254 nm) & 2,4-DNP Stain | UV detects the benzene ring; DNP stains the aldehyde (orange/red), confirming the functional group is intact. |
| Sample Solvent | DCM (Dichloromethane) | Avoid dissolving the sample in pure MeOH for loading; it is too strong and will cause band broadening at the column head. |
| Target Rf | 0.25 – 0.35 | An Rf in this range allows sufficient separation from non-polar impurities running at the solvent front. |
Module 2: Stationary Phase & Column Architecture
Stationary Phase Selection:
-
Type: Silica Gel 60 (40–63 µm particle size).[1]
-
Acidity Warning: Standard silica is slightly acidic (pH ~6.5).[1] This is generally safe for this aldehyde, but avoid "activated" acidic alumina which may trigger acetal formation or dehydration.[1]
Loading Strategy: Due to the polarity of the hydroxyl group, liquid loading is risky unless the sample is highly concentrated in a weak solvent.
-
Recommended: Dry Loading .[1] Adsorb the crude oil onto silica gel (ratio 1:2 sample-to-silica) using DCM, then rotovap to a free-flowing powder. This eliminates solvent effects at the start of the run.
Module 3: Mobile Phase Optimization (The Critical Path)
The primary alcohol tail will ruin separation if the mobile phase is static. You must use a Step Gradient .[1]
Protocol: The "Gradient Ramp"
-
Equilibration: 100% Hexanes (2 Column Volumes - CV).
-
Step 1: 10% EtOAc/Hexanes (removes non-polar impurities/halides).[1]
-
Step 2: 30% EtOAc/Hexanes (Product begins to elute).
-
Step 3: 50% EtOAc/Hexanes (Flushes remaining product).
-
Flush: 100% EtOAc (Removes highly polar oxidation byproducts).[1]
Expert Insight: If tailing persists despite the gradient, add 1% Isopropanol to the mobile phase. Isopropanol effectively competes for silica active sites without deactivating the column as aggressively as Triethylamine.
Module 4: Troubleshooting & FAQs
Q1: My product spot is "streaking" or "tailing" badly on the TLC and column. Why?
-
Cause: The terminal -OH group is hydrogen-bonding with free silanol groups (Si-OH) on the silica surface.[1]
-
Fix: Do not use base (TEA) as it may catalyze aldol condensation of the aldehyde. Instead, switch the solvent system to DCM:Methanol (98:2) . The methanol acts as a "displacer," capping the silanols more effectively than EtOAc.
Q2: I see a new spot forming on the column that wasn't in the crude. What is it?
-
Cause: Likely Acetal Formation .[1] If you used Methanol in the mobile phase with acidic silica, the aldehyde can react to form a dimethyl acetal.
-
Fix: Avoid Methanol if possible. If you must use it, ensure the run is fast (<20 mins). Alternatively, use EtOAc/Hexanes exclusively.[1]
Q3: My aldehyde yield is low, and I see a spot at the baseline.
-
Cause: Oxidation to 3-(3-hydroxypropoxy)benzoic acid .[1]
-
Fix: This happens if the column takes too long or air is pushed through the dry silica.
-
Prevention:[1] Use Nitrogen pressure (flash chromatography), not a vacuum line.
-
Recovery: The acid is stuck at the top. It can be eluted with 10% MeOH/DCM + 1% Acetic Acid, but it is a byproduct.
-
Module 5: Workflow Visualization
The following diagram illustrates the decision logic for the purification process.
Caption: Figure 1. Self-validating purification workflow for this compound, prioritizing chemical removal of impurities before chromatography.
References
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
-
Reich, H. J. (2017).[1] Common Solvents and their Properties for Chromatography. University of Wisconsin-Madison Organic Chemistry Data. [Link]
-
PubChem. (2024).[1][3] Compound Summary: 3-Hydroxybenzaldehyde (Precursor Properties). National Library of Medicine. [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of 3-(3-Hydroxypropoxy)benzaldehyde
Welcome to the technical support center for 3-(3-Hydroxypropoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the reactivity of this specialized aromatic aldehyde. Here, we will dissect the underlying chemical principles governing its behavior and provide actionable, field-proven strategies to overcome common experimental hurdles. Our approach is rooted in explaining the causality behind experimental choices to empower you to design robust and successful synthetic routes.
Frequently Asked Questions (FAQs)
Question 1: Why is my reaction with this compound sluggish compared to unsubstituted benzaldehyde?
Answer: The primary reason for the observed low reactivity lies in the electronic nature of the 3-(3-hydroxypropoxy) substituent. This group, specifically the alkoxy (-O-R) portion, acts as an electron-donating group (EDG) through resonance.[1][2] It pushes electron density into the aromatic ring, which in turn reduces the partial positive charge (electrophilicity) on the carbonyl carbon of the aldehyde.[1][3] Nucleophilic attack is the cornerstone of most aldehyde reactions (e.g., reductive amination, Wittig reactions, aldol additions), and a less electrophilic carbonyl carbon will react more slowly with nucleophiles compared to unsubstituted benzaldehyde or benzaldehydes with electron-withdrawing groups (EWGs).[1][4]
-
In essence: The electron-donating substituent "disarms" the aldehyde, making it a less inviting target for incoming nucleophiles.
dot graph "Electronic_Effects" { layout=neato; node [shape=box, style="filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Electronic influence of substituents on benzaldehyde reactivity.
Question 2: Could the terminal hydroxyl group be interfering with my reaction?
Answer: Yes, this is a distinct possibility that adds a layer of complexity compared to a simpler alkoxybenzaldehyde (e.g., 3-methoxybenzaldehyde). There are two primary modes of interference:
-
Intramolecular Hemiacetal Formation: The terminal hydroxyl (-OH) group can potentially attack the aldehyde carbonyl intramolecularly to form a cyclic hemiacetal. While this equilibrium may lie largely on the side of the open-chain aldehyde, it effectively reduces the concentration of the reactive aldehyde available at any given moment. This can be particularly relevant under certain pH conditions.
-
Side Reactions: The free hydroxyl group can compete with your desired nucleophile or react with reagents intended for the aldehyde. For example, in reactions involving strong bases (like some Wittig preparations) or acylating agents, the hydroxyl group can be deprotonated or acylated, respectively, leading to undesired byproducts and consumption of reagents.
Question 3: How can I be sure my starting material is of high quality?
Answer: The quality and purity of this compound are critical for success. Aldehydes, in general, are susceptible to oxidation and polymerization.[5]
-
Oxidation: Exposure to air (oxygen) can oxidize the aldehyde to the corresponding carboxylic acid (3-(3-hydroxypropoxy)benzoic acid). This impurity can interfere with reactions, especially those sensitive to acid or those requiring precise stoichiometry.
-
Storage: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen), protected from light, and refrigerated to minimize degradation.[5]
-
Verification: Before use, especially if the reaction is failing, it's prudent to verify the purity. This can be done via:
-
¹H NMR Spectroscopy: Check for the characteristic aldehyde proton peak (around 9-10 ppm) and the absence of broad carboxylic acid peaks (>10 ppm).
-
Thin-Layer Chromatography (TLC): Compare the stored material against a fresh or purified sample to check for new, more polar spots (indicative of the carboxylic acid).
-
Troubleshooting Guide: Reaction-Specific Strategies
This section provides detailed troubleshooting workflows for common reactions where the low reactivity of this compound is often observed.
Guide 1: Reductive Amination
Common Problem: Low conversion or slow reaction rates when forming a new C-N bond with a primary or secondary amine.
Root Cause Analysis: The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced. The formation of this intermediate is the rate-limiting step and is hindered by the electron-rich nature of the aldehyde, which disfavors the initial nucleophilic attack by the amine.[6]
dot graph "Reductive_Amination_Workflow" { rankdir=TB; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];
} dot Caption: Troubleshooting workflow for reductive amination.
Optimization Strategies & Protocol
| Parameter | Standard Condition | Optimized Condition for 3-(3-HPB) | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | NaBH(OAc)₃ is less reactive and selectively reduces the iminium ion intermediate much faster than it reduces the starting aldehyde.[7] This is crucial for slow-to-react, electron-rich aldehydes. |
| Catalyst | None or Strong Acid | Catalytic Acetic Acid (AcOH) | A mild acid catalyst protonates the carbonyl oxygen, increasing the aldehyde's electrophilicity without fully protonating and deactivating the amine nucleophile.[8] |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Protic solvents like MeOH can compete in side reactions. A non-protic solvent allows for a "cleaner" reaction environment. |
| Temperature | Room Temperature | Room Temperature to 40 °C | Gentle heating can help overcome the activation energy barrier for iminium ion formation. |
Validated Protocol: Reductive Amination with NaBH(OAc)₃
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in 1,2-dichloroethane (DCE), add 3-5 drops of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde by TLC.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates complete consumption of the imine intermediate.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Guide 2: Wittig Reaction
Common Problem: No reaction or very low yield of the desired alkene, especially when using stabilized ylides.
Root Cause Analysis: The Wittig reaction involves the nucleophilic attack of a phosphorus ylide on the aldehyde carbonyl.[9][10] The reduced electrophilicity of this compound makes this initial attack less favorable. Stabilized ylides (e.g., those containing an ester group) are less nucleophilic and often fail to react with deactivated aldehydes.[11]
Optimization Strategies & Protocol
| Parameter | Standard Condition | Optimized Condition for 3-(3-HPB) | Rationale |
| Ylide Type | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Unstabilized or Semi-Stabilized Ylide (e.g., Ph₃P=CH₂, Ph₃P=CHPh) | Unstabilized ylides are much more reactive (more basic and nucleophilic) and are required to react with electron-rich aldehydes.[12] |
| Base/Solvent | NaH in THF/DMSO | n-BuLi or t-BuOK in THF | A stronger base is needed to fully deprotonate the phosphonium salt to generate the more reactive, unstabilized ylide.[9] The reaction should be run under strictly anhydrous and inert conditions. |
| Temperature | Room Temperature | -78 °C to Room Temperature | Ylide generation is often performed at low temperatures, followed by the addition of the aldehyde and slow warming to room temperature to control the reaction. |
| Additives | None | Salt-free conditions (if stereochemistry is key) | For some unstabilized ylides, performing the reaction in the absence of lithium salts (e.g., using a sodium or potassium base) can favor the formation of the (Z)-alkene.[12] |
Validated Protocol: Wittig Olefination with an Unstabilized Ylide
-
Preparation of the Ylide (under Argon/Nitrogen):
-
Suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask.
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium (n-BuLi) (1.05 eq) dropwise. The solution will typically turn a deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.
-
The byproduct, triphenylphosphine oxide, can often be removed by precipitation from a nonpolar solvent (like hexane) or by column chromatography.
-
References
- BenchChem. (2025). A Comparative Guide to the Reactivity of Substituted Benzaldehydes. BenchChem Technical Guides.
-
Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
- BenchChem. (2025). Technical Support Center: Substituted Benzaldehyde Hydrazones. BenchChem Technical Guides.
- BenchChem. (2025). Best practices for handling and storing volatile aldehyde standards. BenchChem Technical Guides.
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]
-
Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]
-
Study Mind. (2022, April 19). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Study Mind. [Link]
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- 10. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
removing unreacted starting materials from 3-(3-Hydroxypropoxy)benzaldehyde
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the purification of 3-(3-Hydroxypropoxy)benzaldehyde. This guide provides in-depth troubleshooting advice and detailed protocols designed for researchers and drug development professionals. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions during your purification workflow.
Frequently Asked Questions (FAQs)
Part 1: Understanding the Core Problem
Question: What are the likely unreacted starting materials in my crude this compound product?
Answer: The synthesis of this compound is typically achieved via a Williamson ether synthesis.[1][2] This reaction involves the O-alkylation of a phenol with an alkylating agent.[2] In this specific case, the starting materials are 3-hydroxybenzaldehyde and 1,3-propanediol .
The reaction proceeds by deprotonating the acidic phenolic hydroxyl group of 3-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile, attacking one end of the 1,3-propanediol (which has been activated, for example, by conversion to a tosylate or halide, or under specific reaction conditions). An incomplete reaction will therefore leave both of these starting materials in your crude product mixture.
Question: How can I quickly assess the composition of my crude reaction mixture before starting a large-scale purification?
Answer: Thin-Layer Chromatography (TLC) is the most efficient method for a rapid, qualitative assessment of your reaction mixture.[3] By spotting the crude product alongside your starting materials on a silica gel plate, you can visualize the presence of unreacted components and the formation of your new product.
-
Principle: Separation on silica gel is based on polarity. More polar compounds interact more strongly with the stationary phase and thus have a lower Retention Factor (Rf).
-
Expected Results:
-
1,3-Propanediol: Very polar due to two hydroxyl groups; will likely have a very low Rf or remain at the baseline.
-
3-Hydroxybenzaldehyde: Less polar than the diol but more polar than the final product due to the free phenolic hydroxyl.
-
This compound (Product): Least polar of the three, as the acidic phenolic -OH has been converted to a less polar ether linkage. It will have the highest Rf value.
-
A typical solvent system for this analysis would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[3] Visualizing the spots can be done under a UV lamp (for the aromatic compounds) and by staining (e.g., with potassium permanganate or p-anisaldehyde) to see all components, including the UV-inactive 1,3-propanediol.
Part 2: Purification Strategies & Troubleshooting
Question: What is the most effective first step to remove the bulk of unreacted 3-hydroxybenzaldehyde?
Answer: The most significant difference between your product and the 3-hydroxybenzaldehyde starting material is the acidity of the hydroxyl group. 3-hydroxybenzaldehyde has a phenolic hydroxyl, which is significantly acidic (pKa ≈ 8.98).[4] In contrast, your product and 1,3-propanediol have aliphatic alcohol groups, which are not appreciably acidic (pKa ≈ 16-18).
This difference allows for a highly effective separation using a simple liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The base will deprotonate the acidic phenol, forming the water-soluble sodium phenoxide salt, which partitions into the aqueous layer. Your product, being non-acidic, remains in the organic layer.
Question: The basic wash removed the 3-hydroxybenzaldehyde, but how do I get rid of the unreacted 1,3-propanediol?
Answer: 1,3-Propanediol is a small, polar molecule that is miscible with water.[5][6] Therefore, after the initial basic wash, subsequent washes of the organic layer with deionized water or brine (saturated NaCl solution) will effectively remove the residual 1,3-propanediol. Brine is particularly useful as it helps to break up emulsions and reduces the solubility of organic compounds in the aqueous layer, driving your product back into the organic phase.
Question: My product is still not pure after extraction. What is the next logical step?
Answer: If TLC analysis shows remaining impurities that are close in polarity to your product, column chromatography is the standard method for achieving high purity.[7] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in the mobile phase (eluent).[7] Because your product is less polar than the remaining starting materials, it will elute from the column first when using a suitable solvent system.[8]
Question: Are there any chemical methods to specifically remove a stubborn aldehyde impurity?
Answer: Yes. If you have a persistent aldehyde impurity (e.g., residual 3-hydroxybenzaldehyde that was not fully removed by extraction), you can use a technique involving the formation of a bisulfite adduct .[9] Aldehydes react with sodium bisulfite to form a charged, water-soluble adduct. This adduct can be easily separated from your desired product (which remains in the organic phase) via extraction. The original aldehyde can then be regenerated from the aqueous layer by adding a base, if recovery is needed.[8][10] This method is highly selective for aldehydes and some unhindered ketones.[9]
Troubleshooting Guide 1: Primary Purification Workflow
This section provides a step-by-step protocol for the initial purification of this compound using liquid-liquid extraction.
Protocol 1: Extraction-Based Purification
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM). A volume approximately 10-20 times the mass of the crude product is a good starting point.
-
Transfer: Transfer the solution to a separatory funnel of appropriate size.
-
Basic Wash: Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 30-60 seconds, periodically venting to release any pressure.
-
Separation: Allow the layers to fully separate. Drain the lower aqueous layer (containing the deprotonated 3-hydroxybenzaldehyde). Note: Be sure to identify the aqueous and organic layers correctly; densities will determine which is on the bottom.
-
Repeat Basic Wash: Repeat steps 3 and 4 one or two more times to ensure complete removal of the acidic starting material.
-
Water Wash: Wash the remaining organic layer with an equal volume of deionized water to remove any residual NaOH. Separate and discard the aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated sodium chloride (brine) solution. This removes the bulk of the dissolved water and any remaining water-soluble impurities like 1,3-propanediol.[11]
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter to remove the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.
Workflow Visualization
Caption: Liquid-liquid extraction workflow for purification.
Troubleshooting Guide 2: Advanced Purification Methods
Protocol 2: Flash Column Chromatography
If impurities persist after extraction, use this protocol.
-
Column Packing: Securely clamp a glass chromatography column in a vertical position. Add a small plug of cotton or glass wool. Add a layer of sand. Fill the column with silica gel slurried in the initial, non-polar eluent (e.g., 100% hexanes).
-
Sample Loading: Dissolve your semi-purified product in a minimal amount of the column solvent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel by concentrating it to a dry powder. Carefully add this dry powder to the top of the packed column. Add another thin layer of sand.
-
Elution: Begin eluting with a non-polar solvent (e.g., hexanes). Gradually increase the polarity of the mobile phase by slowly adding a more polar solvent like ethyl acetate (e.g., starting with 95:5 Hexanes:EtOAc and moving towards 80:20).
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent via rotary evaporation.
Data for Method Development
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Feature for Separation |
| 3-Hydroxybenzaldehyde (SM1) | 122.12[12] | ~240[13] | 100-103[4] | Acidic phenolic -OH |
| 1,3-Propanediol (SM2) | 76.09 | ~214 | -27 | High water solubility |
| This compound (Product) | 180.20 | >250 (estimated) | N/A | Non-acidic, less polar than SMs |
Table 2: Suggested Eluent Systems for Column Chromatography
| Solvent System (v/v) | Polarity | Typical Application |
| Hexanes / Ethyl Acetate (9:1 to 7:3) | Low to Moderate | Good starting point for eluting the product while retaining more polar impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | Moderate to High | Use if the product is more polar and does not move with Hex/EtOAc systems. |
Purification Decision Logic
Caption: Decision tree for selecting the appropriate purification strategy.
References
-
Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-hydroxy-. Organic Syntheses. Retrieved from [Link]
- Process for the isolation of p-hydroxybenzaldehyde. (1988). Google Patents.
-
Thornbury, M., et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. Retrieved from [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 4-(3-hydroxypropoxy)benzaldehyde. Retrieved from [Link]
-
University of Victoria. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]
-
Vollenweider, S., et al. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry, 51(11), 3287-3291. Retrieved from [Link]
- Separation of mixtures containing alcohols, aldehydes, and ketones. (1952). Google Patents.
-
PubChem. (n.d.). 1,3-Propanediol. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). Preparing Ethers. Retrieved from [Link]
- Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes. (1991). Google Patents.
- Separation of aromatic aldehydes. (2015). Google Patents.
-
Chemistry Guru. (n.d.). Oxidation of Primary Alcohol to Aldehyde. Retrieved from [Link]
-
Carl ROTH. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
Bartleby. (2021). Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]
-
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Hydroxymethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 1,3 PROPANDIOL. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Frontiers. (2024). Selective and fast oxidation of alcohol to aldehyde using novel catalytic deep eutectic solvent surfactants. Retrieved from [Link]
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- 2. francis-press.com [francis-press.com]
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- 4. 3-Hydroxybenzaldehyde | 100-83-4 [chemicalbook.com]
- 5. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 6. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 8. researchgate.net [researchgate.net]
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- 12. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-(3-Hydroxypropoxy)benzaldehyde by Recrystallization
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 3-(3-Hydroxypropoxy)benzaldehyde. Recrystallization is a powerful technique for achieving high purity, but its success hinges on a precise understanding of solvent selection and troubleshooting experimental anomalies. This document is structured to provide direct, actionable solutions to common challenges and answer frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues that may arise during the recrystallization of this compound.
Question: My compound has "oiled out" and will not crystallize. What causes this and how can I fix it?
Answer:
"Oiling out," the separation of the solute as a liquid rather than a solid, is a common issue that typically occurs when a solution becomes saturated at a temperature above the melting point of the solute.[1] Impurities can also depress the melting point, exacerbating this problem.[2] For this compound, with its multiple polar functional groups, this can happen if the solution cools too rapidly or if the solvent system is not optimized.
Causality & Solution Workflow:
-
Immediate Action: Reheat the flask containing the oil and solvent until the oil fully redissolves, creating a clear solution.
-
Solvent Adjustment: The primary cause is often that the compound is coming out of solution too quickly at too high a temperature.[2] To counteract this, add a small amount (5-10% of the total volume) of the "good" or more solubilizing solvent to the hot solution. This increases the total solvent volume, ensuring the solution remains unsaturated until it has cooled further.
-
Promote Slow Cooling: Rapid cooling encourages oil formation.[3] To ensure slow crystal growth, insulate the flask. You can achieve this by leaving the hot flask on a hot plate with the heat turned off, or by placing it inside a larger beaker containing warm water. This gradual temperature decrease is critical for forming a pure crystal lattice.[3][4]
-
Consider a Different Solvent System: If oiling out persists, the chosen solvent's boiling point may be too high relative to the compound's melting point. A solvent or solvent mixture with a lower boiling point may be necessary.
Question: I've cooled my solution, even in an ice bath, but no crystals have formed. What should I do?
Answer:
The failure of crystals to form from a cooled solution typically points to one of two scenarios: the solution is not sufficiently saturated, or it is in a supersaturated state and requires nucleation to begin crystallization.[3][5]
Causality & Solution Workflow:
-
Excess Solvent: This is the most frequent cause of crystallization failure.[3] If too much hot solvent was added initially, the solution will not become saturated upon cooling.
-
Solution: Gently heat the solution to boil off a portion of the solvent.[2] Reduce the volume by 10-15% and then allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to precipitate out of the hot solution.
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than theoretically possible at that temperature.[3][5] Crystallization in this state requires an initiation event.
-
Solution 1: Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[5][6] The microscopic glass fragments dislodged can act as nucleation sites for crystal growth.
-
Solution 2: Seed Crystals: If you have a small amount of pure this compound, add a single tiny crystal to the supersaturated solution.[5][6] This "seed" provides a template for further crystal formation.
-
Question: My final yield of purified crystals is very low. How can I improve the recovery?
Answer:
A low yield suggests that a significant amount of your compound was lost during the process. This can happen for several reasons, each with a corresponding corrective measure.[2][5]
Causality & Solution Workflow:
-
Excessive Solvent Use: As with crystallization failure, using too much solvent is a primary cause of low yield, as a larger amount of the compound will remain dissolved in the mother liquor even when cold.[2][5] Always use the minimum amount of boiling solvent necessary to fully dissolve the crude product.[5]
-
Premature Crystallization: If crystals form during a hot gravity filtration step (used to remove insoluble impurities), the product will be lost on the filter paper.
-
Solution: Use a small excess of hot solvent before filtering and ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated by washing it with hot solvent to prevent the solution from cooling and crystallizing prematurely.
-
-
Incomplete Crystallization: You may not have allowed sufficient time or a low enough temperature for crystallization to complete.
-
Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid from the cold solvent.[1]
-
-
Check the Mother Liquor: The filtrate (mother liquor) after collecting your crystals may still contain a substantial amount of dissolved product. You can often recover a "second crop" of crystals by boiling off some of the solvent from the mother liquor and repeating the cooling process. Note that this second crop may be less pure than the first.[4]
Frequently Asked Questions (FAQs)
Q1: How do I select the best starting solvent for purifying this compound?
The fundamental principle of solvent selection is "like dissolves like".[1][7] this compound possesses a polar hydroxyl (-OH) group, a polar aldehyde (-CHO) group, and an ether linkage, along with a less polar aromatic ring. This structure makes it a moderately polar molecule.
An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6][7][8]
Recommended Solvent Screening Protocol:
-
Place ~20-30 mg of your crude compound into a small test tube.
-
Add a few drops of a test solvent at room temperature. If it dissolves immediately, the solvent is too good; the compound will not crystallize out upon cooling.
-
If it does not dissolve at room temperature, gently heat the test tube to the solvent's boiling point. If the compound dissolves, this is a promising candidate.
-
Allow the hot solution to cool to room temperature and then place it in an ice bath. Abundant crystal formation indicates a good solvent.
Based on the molecule's structure, good starting points for single and mixed solvents are summarized in the table below.
| Solvent System | Type | Boiling Point (°C) | Rationale & Scientific Insight |
| Isopropanol | Single | 82 °C | A moderately polar protic solvent. Its polarity is well-matched to the target molecule, often providing the necessary solubility differential between hot and cold states. |
| Ethanol/Water | Mixed | Variable | A highly effective system for moderately polar compounds. The compound is dissolved in a minimum of hot ethanol (the "good" solvent), and hot water (the "poor" solvent) is added dropwise until the solution turns cloudy (the cloud point). A few drops of hot ethanol are then added to redissolve the precipitate before slow cooling.[9] |
| Ethyl Acetate/Hexane | Mixed | Variable | A common system pairing a moderately polar solvent (ethyl acetate) with a nonpolar one (hexane).[9] This is useful if impurities are significantly more or less polar than the target compound. |
| Water | Single | 100 °C | Due to the hydroxyl and ether groups, the compound likely has some solubility in hot water.[10] If the solubility is low even when boiling, it may not be suitable alone but is an excellent co-solvent.[9] |
Q2: What is a mixed solvent system and why is it useful?
A mixed solvent system, or co-solvent system, uses two miscible solvents with different polarities and, therefore, different solubilizing powers for the compound.[1][4] One solvent (the "good" solvent) dissolves the compound readily, while the other (the "poor" solvent) does not.
This approach is invaluable when no single solvent provides the ideal temperature-dependent solubility profile.[4] By carefully adjusting the ratio of the two solvents, you can fine-tune the solubility to a point where the compound is soluble in the hot mixture but precipitates upon cooling.
Q3: How do I confirm that my recrystallization was successful and the product is pure?
Assessing purity is a critical final step. Two common and effective methods are:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C) that corresponds closely to the literature value. Impurities disrupt the crystal lattice, causing the melting point to become depressed and broaden.[6] Comparing the melting point of your crude material to the recrystallized product is a reliable indicator of increased purity.
-
Thin-Layer Chromatography (TLC): Spot your crude material and your recrystallized product side-by-side on a TLC plate and develop it in an appropriate solvent system (e.g., ethyl acetate/hexane). A pure compound should ideally show a single spot. The disappearance of impurity spots present in the crude sample lane is strong evidence of successful purification.
Experimental Protocols & Decision Making
General Recrystallization Workflow
Troubleshooting Decision Tree
// Oiling Branch Reheat [label="Reheat to dissolve oil"]; AddSolvent [label="Add more 'good' solvent (5-10%)"]; SlowCool [label="Cool very slowly (insulate flask)"]; Oiling -> Reheat [label="Yes"]; Reheat -> AddSolvent; AddSolvent -> SlowCool;
// No Crystals Branch TooMuchSolvent [label="Too much solvent used?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; NoCrystals -> TooMuchSolvent [label="Yes"];
BoilOff [label="Boil off some solvent"]; Recool [label="Attempt to cool again"]; TooMuchSolvent -> BoilOff [label="Likely"]; BoilOff -> Recool;
// Supersaturated Branch Supersaturated [label="Induce Crystallization"]; Scratch [label="Scratch flask with glass rod"]; Seed [label="Add a seed crystal"]; TooMuchSolvent -> Supersaturated [label="No, likely supersaturated"]; Supersaturated -> Scratch [style=dashed]; Supersaturated -> Seed [style=dashed];
} dot Caption: Decision tree for common recrystallization issues.
References
-
ResearchGate. (2017, April 17). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol? ResearchGate. Retrieved from [Link]
-
Organic Syntheses. Benzaldehyde, m-hydroxy-. Organic Syntheses Procedure. Retrieved from [Link]
-
Vollenweider, S., & Lacroix, C. (2003, May 21). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
University of Technology. (2021, July 16). Experimental No. (4) Recrystallization. Retrieved from [Link]
- Google Patents. (1995). DE19503163A1 - Process for the purification of reaction mixtures containing 4-hydroxybenzaldehyde.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
- Google Patents. (1983). US4379026A - Process for the purification of benzaldehyde.
-
Solubility of Things. 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
European Patent Office. Process for the production of 4-hydroxybenzaldehyde derivatives. Retrieved from [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Retrieved from [Link]
-
California State University, Bakersfield. Recrystallization. Retrieved from [Link]
-
ResearchGate. (2018). Solubility and solution thermodynamics of 4-hydroxybenzaldehyde in twelve organic solvents from T = (278.15 to 318.15) K. Retrieved from [Link]
-
European Patent Office. (1983). Method for the purification of benzaldehyde - EP 0016487 B1. Retrieved from [Link]
-
International Journal of ChemTech Research. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Irvine. Recrystallization. Retrieved from [Link]
- Google Patents. (2009). CN101337868A - Method for preparing 3-phenoxy-benzaldehyde.
-
University of York, Chemistry Teaching Labs. Problems with Recrystallisations. Retrieved from [Link]
-
University of Arizona. Isolation and Purification of Organic Compounds Recrystallization (Expt #3). Retrieved from [Link]
-
wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
University of Calgary. RECRYSTALLISATION. Retrieved from [Link]
-
ECHA CHEM. Solubility in organic solvents / fat solubility. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Green Solvent Selection Tool. Retrieved from [Link]
Sources
- 1. rubingroup.org [rubingroup.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. youtube.com [youtube.com]
- 7. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. solubilityofthings.com [solubilityofthings.com]
minimizing side reactions during 3-(3-Hydroxypropoxy)benzaldehyde coupling
Technical Support Center: 3-(3-Hydroxypropoxy)benzaldehyde Coupling Optimization
Case ID: #HPB-Coupling-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Bifunctional Challenge
This compound (CAS: 50468-66-9) is a versatile linker used in PROTAC® synthesis and fragment-based drug discovery. Its utility stems from its bifunctionality: an electrophilic aldehyde and a nucleophilic primary alcohol .
However, this dual nature is the primary source of synthetic failure. "Coupling" this molecule often leads to polymerization, self-acetalization, or redox incompatibility. This guide provides field-proven protocols to isolate the reactivity of one functional group while silencing the other.
Module 1: Reductive Amination (Aldehyde Focus)
User Scenario: You are coupling the aldehyde moiety to a primary or secondary amine to form a linker-drug conjugate. Primary Failure Mode: Formation of the benzyl alcohol side-product (direct reduction) or tertiary amine impurities (over-alkylation).
Technical Deep Dive: The Chemoselectivity Trap
Standard reducing agents like Sodium Borohydride (
Protocol: Indirect Reductive Amination (Stepwise)
Use this protocol to eliminate direct aldehyde reduction.
Reagents:
-
Amine (1.0 - 1.2 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Acid Catalyst: Acetic Acid (AcOH) or
-
Reductant: Sodium Triacetoxyborohydride (
)[1]
Step-by-Step:
-
Imine Formation (The "Dry" Phase):
-
Dissolve this compound and the amine in DCE.
-
Critical Step: Add 1.0 equiv of AcOH. If the amine is sterically hindered, use 1.5 equiv of
instead of acid to act as a Lewis acid and water scavenger. -
Stir at room temperature for 1-2 hours. Do not add the reductant yet.
-
-
The Reduction:
-
Once TLC/LCMS confirms the disappearance of the aldehyde (and formation of the imine/hemiaminal), add
(1.5 equiv). -
Stir for 2–4 hours.
-
-
Quench:
-
Quench with saturated aqueous
.
-
Troubleshooting Table: Reductive Amination
| Symptom | Probable Cause | Corrective Action |
| High levels of Benzyl Alcohol | Reductant added too early or is too strong. | Switch from |
| Low Conversion (Hindered Amine) | Poor imine equilibrium. | Add activated 4Å Molecular Sieves or use |
| Dialkylation (Tertiary Amine) | Primary amine is too nucleophilic; product amine reacts with remaining aldehyde. | Use a large excess of amine (if cheap) or slow addition of the aldehyde to the amine solution. |
Module 2: Functionalizing the Alcohol (Linker Focus)
User Scenario: You are attaching the hydroxypropoxy tail to a phenol, acid, or electrophile, keeping the aldehyde intact for a later step. Primary Failure Mode: Cannizzaro reaction, Aldol-type polymerization, or Acetal formation.
Critical Warning: Base Compatibility
Attempting a standard Williamson Ether Synthesis (using
-
Cannizzaro Reaction: Disproportionation of the aldehyde into carboxylic acid and alcohol.
-
Enolization: If reacting with a ketone, the base will drive non-selective Aldol condensation.
Recommended Workflow: The Mitsunobu Reaction
The Mitsunobu reaction operates under neutral conditions, preserving the aldehyde.
Protocol:
-
Dissolve this compound (1.0 equiv), the nucleophile (e.g., Phenol, 1.1 equiv), and
(1.2 equiv) in anhydrous THF. -
Cool to 0°C.
-
Add DIAD or DEAD (1.2 equiv) dropwise. Do not add all at once.
-
Warm to room temperature and stir overnight.
Decision Tree: Protection Strategies
If you must use basic conditions (e.g., for an alkylation that fails under Mitsunobu), you must protect the aldehyde.
Figure 1: Decision matrix for aldehyde protection during alcohol coupling.
Module 3: Stability & Storage (Pre-Reaction)
Issue: Users often report "impurities" in the starting material that are actually oxidation products formed during storage.
-
The Impurity: 3-(3-Hydroxypropoxy)benzoic acid.
-
Cause: Auto-oxidation of the aldehyde by atmospheric oxygen.
Best Practice:
-
Store under Argon/Nitrogen: Always backfill the bottle after use.
-
Re-purification: If the solid appears yellow or sticky (pure compound is a white/off-white solid), dissolve in DCM and wash with saturated
to remove the benzoic acid derivative before use.
FAQ: Frequently Asked Questions
Q: Can I use methanol as a solvent for the reductive amination? A: Use with caution. Methanol can react with the aldehyde to form a dimethyl acetal or hemiacetal. While this is reversible, it slows down imine formation. DCE or THF is cleaner. If solubility is an issue, use a DCE/MeOH mixture but allow extra time for the imine to form.
Q: I see a side product with M+16 mass in LCMS. What is it? A: This is likely the N-oxide or oxidation of the aldehyde to acid (M+16). If using an amine, ensure your solvents are degassed. If the M+16 is on the aldehyde, it is the benzoic acid derivative (see Storage section).
Q: Can I do a Suzuki coupling on the benzene ring? A: Not directly. This molecule lacks a halogen handle (Br/I). You would need to source a brominated derivative (e.g., 2-bromo-5-(3-hydroxypropoxy)benzaldehyde) to perform cross-coupling.
References
-
Reductive Amination Selectivity: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link
-
Mitsunobu Reaction Guide: Swamy, K. C. K., et al. "The Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551-2651. Link
-
Titanium(IV) Isopropoxide in Reductive Amination: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554. Link
-
Cannizzaro Reaction Mechanism: Geissman, T. A. "The Cannizzaro Reaction." Organic Reactions, 2011. Link
Sources
Validation & Comparative
Publish Comparison Guide: HPLC Method Development for 3-(3-Hydroxypropoxy)benzaldehyde Purity
Executive Summary
This guide details the development of a robust High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 3-(3-Hydroxypropoxy)benzaldehyde (CAS: 50456-94-3).[]
While generic isocratic methods often fail to resolve the critical phenolic starting material (3-hydroxybenzaldehyde) from the target alcohol-ether, this guide presents an optimized Gradient Reverse-Phase (RP-HPLC) protocol.[] We compare this "Gold Standard" approach against common alternatives (Isocratic HPLC and GC-FID), demonstrating superior resolution (
Molecule Profile & Impurity Landscape[1]
To design a self-validating method, we must first understand the analyte's physicochemical behavior and its synthesis-derived impurities.[]
The Analyte
-
Name: this compound[][2]
-
Structure: A benzaldehyde core substituted at the meta position with a 3-hydroxypropoxy ether chain.[][2]
-
Key Functionalities:
-
Aldehyde (-CHO): UV active (approx. 254 nm & 280 nm), susceptible to oxidation.[]
-
Primary Alcohol (-OH): Contributes polarity but no ionization in standard pH ranges.[]
-
Ether Linkage: Stable, adds hydrophobicity relative to the phenol precursor.
-
Critical Impurities (The Separation Challenge)
The dominant synthesis route involves the Williamson etherification of 3-hydroxybenzaldehyde with 3-halo-1-propanol.[]
| Impurity / Component | Origin | Polarity (LogP approx) | Detection Challenge |
| 3-Hydroxybenzaldehyde | Starting Material | Low (1.[]4) | Phenolic; tails significantly at neutral pH.[] |
| 3-(3-Hydroxypropoxy)benzoic acid | Oxidation Product | Low (< 1.[]0) | Elutes near void volume if not suppressed.[] |
| 3-Bromo-1-propanol | Reagent | Very Low | Low UV response; requires low wavelength (210 nm).[] |
| O,O-Bis(3-formylphenyl)propane | Side Product (Dimer) | High (> 3.[]0) | Late eluter; requires strong organic wash.[] |
Method Development Strategy (The "Why")
Column Selection: C18 vs. Phenyl-Hexyl
While Phenyl-Hexyl columns offer unique selectivity for aromatic rings, a high-purity C18 (Octadecyl) column was selected for its superior methylene selectivity (resolving the propyl chain length variants) and stability.[]
-
Choice: Agilent Zorbax Eclipse Plus C18 (or equivalent),
. -
Rationale: The
particle size offers a balance between backpressure and resolution ( plates).
Mobile Phase & pH Control[1][3][4]
-
Buffer: 0.1% Formic Acid in Water (
). -
Rationale: Acidic pH is non-negotiable .[] It suppresses the ionization of the phenolic starting material (
) and the benzoic acid impurity ( ). Without acid, these impurities ionize, eluting early with severe tailing, often co-eluting with the target. -
Organic Modifier: Acetonitrile (ACN).[]
-
Rationale: ACN provides sharper peaks and lower backpressure than Methanol for this specific ether-aldehyde system.[]
Comparative Analysis: Selecting the Best Tool
We evaluated three methodologies to determine the optimal QC protocol.
Table 1: Performance Matrix
| Feature | Method A: Optimized Gradient RP-HPLC | Method B: Isocratic RP-HPLC | Method C: GC-FID |
| Resolution (SM vs. Product) | Excellent ( | Poor ( | Good ( |
| Run Time | 18 min | 25 min (late eluters carry over) | 30 min |
| Sensitivity (LOQ) | |||
| Thermal Stability Risk | None (Ambient) | None | High (Aldehyde oxidation/degradation) |
| Suitability | Release Testing & Stability | Quick IPC checks only | Raw Material ID only |
Verdict: Method A is the only viable option for purity analysis due to the thermal instability of the aldehyde in GC and the "general elution problem" (early vs. late eluters) in Isocratic HPLC.
Detailed Protocol: The "Gold Standard" Method
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the data is reliable before the sample is even quantified.
Chromatographic Conditions
-
Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290).
-
Column: C18,
(e.g., Zorbax Eclipse Plus). -
Column Temp:
. -
Flow Rate:
. -
Injection Volume:
. -
Detection:
(Quantification), (Impurity profiling).
Mobile Phase Gradient
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[]
-
Solvent B: Acetonitrile (HPLC Grade).[][3]
| Time (min) | % Solvent B | Event |
| 0.0 | 10 | Hold: Retain polar starting materials (3-HBA). |
| 2.0 | 10 | Isocratic hold to establish baseline.[] |
| 12.0 | 90 | Ramp: Elute target and hydrophobic dimers. |
| 14.0 | 90 | Wash: Clean column of late eluters. |
| 14.1 | 10 | Re-equilibrate. |
| 18.0 | 10 | End of Run. |
Sample Preparation
-
Diluent: Water:Acetonitrile (50:50 v/v).
-
Stock Solution: Weigh
of sample into a volumetric flask. Dissolve and dilute to volume ( ). -
Filtration: Filter through a
PTFE syringe filter into an amber vial (aldehyde protection).
Visualizations
Synthesis & Impurity Pathway
Understanding where impurities come from is key to identifying them in the chromatogram.
Figure 1: Synthesis pathway showing the origin of critical impurities.[] The target molecule is an intermediate in polarity between the starting material and the dimer.
Analytical Workflow
A logic-flow for the analyst to ensure data integrity.[]
Figure 2: Step-by-step analytical workflow ensuring system suitability before sample reporting.
Validation Summary (Expected Performance)
Based on validation of similar alkoxy-benzaldehyde derivatives [1][2], the expected performance metrics for this method are:
-
Linearity:
over of target concentration.[] -
Precision (Repeatability): RSD
for retention time; RSD for peak area. -
LOD/LOQ:
(w/w), ensuring detection of trace starting materials. -
Robustness: Stable retention times within
variation in organic modifier ( ) and pH ( units).
References
-
Phenomenex. (2023).[] Reversed Phase HPLC Method Development Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023).[] PubChem Compound Summary for CID 101, 3-Hydroxybenzaldehyde. Retrieved from [Link]
-
RSC Advances. (2014). Development of a HPLC-FL method to determine benzaldehyde derivatives. Retrieved from [Link]
-
Agilent Technologies. (2022).[] Strategies for the Separation of Polar Compounds. Retrieved from [Link]
Sources
Comparative Technical Guide: 3-(3-Hydroxypropoxy)benzaldehyde vs. PEG-Based Linkers
[1]
Executive Summary: Precision vs. Stealth
In the design of Antibody-Drug Conjugates (ADCs), PROTACs, and surface-immobilized ligands, the linker is not merely a passive connector—it is a critical determinant of pharmacokinetics, stability, and efficacy. This guide compares two distinct classes of aldehyde-functionalized linkers:
-
3-(3-Hydroxypropoxy)benzaldehyde (3-HPB): A short, defined, aromatic-ether linker representing "precision chemistry."[1] It offers rigid spatial control and a small molecular footprint.[1]
-
PEG-Based Aldehydes (PEG-CHO): The industry standard for "stealth" and solubility enhancement.[1] These are long, flexible, hydrophilic polymers.[2]
Verdict: Choose 3-HPB when defined inter-molecular distance, small size, and aromatic stacking interactions are required (e.g., PROTAC ternary complexes). Choose PEG-CHO when aqueous solubility, reduced immunogenicity, and extended circulation half-life are the primary goals.
Chemical Architecture & Physicochemical Performance[1][3][4]
The fundamental difference lies in the structural rigidity and solvation properties. 3-HPB is a heterobifunctional small molecule, whereas PEG-CHO is a polymer.[1]
Structural Analysis[1][3][4]
-
This compound (3-HPB):
-
Structure: A benzaldehyde core substituted at the meta-position with a 3-hydroxypropoxy chain.[1]
-
Formula: C₁₀H₁₂O₃ (MW: ~180.20 g/mol ).[1]
-
Geometry: The phenyl ring provides planarity and rigidity.[1][5] The propyl ether chain adds a short, defined degree of flexibility (~3 rotatable bonds).
-
Length: ~8–12 Å (Angstroms).[1]
-
-
PEG-Based Aldehyde (PEG-CHO):
Performance Matrix
| Feature | This compound (3-HPB) | PEG-Based Linkers (PEG-CHO) |
| Hydrophilicity | Low to Moderate (LogP ~1.3–1.8).[1] Requires organic co-solvents (DMSO/DMF) for conjugation.[1] | High (LogP < 0). Excellent water solubility; enhances payload solubility.[1][6][7] |
| Linker Length | Short & Defined. Ideal for FRET pairs or PROTACs where proximity is key.[1] | Long & Variable. Ideal for bridging large distances or shielding surfaces.[1] |
| Steric Shielding | Minimal. The payload remains exposed to the solvent/enzymes.[1] | High. The "Stealth Effect" protects the payload from proteolysis and immune recognition.[1] |
| Immunogenicity | Potential Hapten. The aromatic ring can be immunogenic if not masked.[1] | Low. generally non-immunogenic (though anti-PEG antibodies are a rising concern).[1] |
| Conjugation Kinetics | Fast. Low steric hindrance allows rapid reaction with amines.[1] | Slower. The polymer coil can sterically hinder the reactive aldehyde group.[1] |
| Stability | High. The ether linkage is chemically inert; the aromatic aldehyde is stable.[1] | Moderate. Polyethers are susceptible to oxidative degradation (peroxide formation) over time.[1] |
Biological Implications & Mechanism[9][10]
The "Goldilocks" Zone in PROTACs
In PROTAC design, the linker length determines the stability of the ternary complex (Target Protein–PROTAC–E3 Ligase).
-
3-HPB Advantage: Its short, semi-rigid structure restricts the conformational entropy of the complex. If the binding pockets are close, 3-HPB can "lock" the proteins in a productive orientation for ubiquitination.
-
PEG Disadvantage: Long PEG chains are entropically unfavorable.[1] They are "floppy," meaning the complex loses more entropy upon binding, potentially weakening the interaction (
).
The "Stealth" Requirement in Drug Delivery
For systemic drug delivery, circulation time is paramount.
-
PEG Advantage: The large hydrodynamic volume of PEG reduces renal clearance (if MW > 20-30 kDa) and prevents opsonization (protein adsorption), extending half-life.[1]
-
3-HPB Disadvantage: Being a small molecule, it offers no protection against renal filtration or enzymatic degradation.[1]
Experimental Protocols
Protocol A: Reductive Amination (Conjugation to Amine-Containing Payload)
Applicable to both 3-HPB and PEG-CHO.[1]
Objective: Covalent attachment of the linker's aldehyde group to a primary amine (e.g., Lysine on a protein or N-terminus of a peptide) via a stable secondary amine bond.
Reagents:
-
Linker: 3-HPB (dissolved in DMSO) or PEG-CHO (dissolved in buffer).[1]
-
Target: Protein/Peptide with free amine (in PBS, pH 7.4).
-
Reducing Agent: Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB).[1] Note: NaBH₃CN is preferred for aldehyde specificity at neutral pH.[1]
-
Quenching Buffer: 1M Tris-HCl or Glycine.
Step-by-Step Workflow:
-
Preparation:
-
For 3-HPB: Dissolve 10 mg in 100 µL DMSO (Stock 100 mg/mL).
-
For PEG-CHO: Dissolve directly in conjugation buffer (PBS, pH 7.2–7.5) to 10 mg/mL.[1]
-
-
Mixing: Add the linker to the protein solution (1–5 mg/mL) at a molar excess.
-
Ratio: Use 5–10x molar excess for 3-HPB; 10–50x for PEG-CHO (due to steric hindrance).[1]
-
-
Schiff Base Formation: Incubate at Room Temperature (RT) for 1 hour with gentle agitation.
-
Reduction: Add NaBH₃CN to a final concentration of 20–50 mM.
-
Critical Step: Perform this step in a fume hood (HCN gas risk).[1]
-
-
Incubation: React for 4–16 hours at 4°C or RT.
-
Quenching: Add 1M Tris (pH 8.0) to a final concentration of 50 mM to quench unreacted aldehydes.[1]
-
Purification:
Protocol B: Hydroxyl Activation of 3-HPB
Specific to this compound.[1]
Objective: Convert the hydroxyl group of 3-HPB into a good leaving group (Tosylate/Mesylate) for subsequent nucleophilic substitution (e.g., attaching to a drug payload).
-
Dissolution: Dissolve 3-HPB (1 eq) in anhydrous Dichloromethane (DCM).
-
Base Addition: Add Triethylamine (TEA, 1.5 eq) and catalytic DMAP (0.1 eq). Cool to 0°C.[1]
-
Activation: Dropwise add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) dissolved in DCM.
-
Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.
-
Workup: Wash with water, 1M HCl, and Brine. Dry over MgSO₄.[1]
-
Result: 3-(3-(Tosyloxy)propoxy)benzaldehyde.[1] This intermediate can now react with nucleophiles (amines, thiols) on your drug payload.
Visualization of Pathways
Diagram 1: Structural & Functional Comparison
This diagram contrasts the rigid, defined nature of 3-HPB with the flexible, shielding nature of PEG.
Caption: Comparison of the rigid, hydrophobic 3-HPB linker versus the flexible, hydrophilic PEG linker.
Diagram 2: Reductive Amination Workflow
A self-validating workflow for conjugating aldehyde linkers to amine-bearing targets.[1]
Caption: Step-by-step reductive amination pathway for stable linker conjugation.
References
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd ed.).[1] Academic Press.[1] (The authoritative text on reductive amination and linker chemistry).
-
Pasut, G., & Veronese, F. M. (2012). State of the art in PEGylation: The great versatility of polymer conjugation. Journal of Controlled Release, 161(2), 461-472. (Review of PEG properties vs. small molecules).
-
Troup, R. I., et al. (2020).[1] Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1, 273-312. (Discussion on linker length/rigidity importance).
-
PubChem. (2024).[1] 3-Hydroxybenzaldehyde Compound Summary. National Library of Medicine.[1] (Physicochemical data foundation).[1][2][3][7][8]
Sources
- 1. 3-Hydroxybenzaldehyde | C7H6O2 | CID 101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. precisepeg.com [precisepeg.com]
- 3. oiccpress.com [oiccpress.com]
- 4. mdpi.com [mdpi.com]
- 5. precisepeg.com [precisepeg.com]
- 6. purepeg.com [purepeg.com]
- 7. interchim.fr [interchim.fr]
- 8. cdhfinechemical.com [cdhfinechemical.com]
A Comparative Guide to the Definitive Structural Validation of 3-(3-Hydroxypropoxy)benzaldehyde
For professionals in drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research is built. The relationship between a compound's structure and its function is absolute, and any ambiguity in the former can lead to misinterpreted data, failed experiments, and wasted resources.[1] This guide provides an in-depth comparison of the analytical techniques used to validate the structure of novel organic compounds, using 3-(3-Hydroxypropoxy)benzaldehyde as our reference molecule.
We will focus on the primacy of Single-Crystal X-ray Crystallography as the gold standard for structural elucidation while demonstrating how its findings are corroborated and enriched by orthogonal spectroscopic and spectrometric methods. This multi-faceted approach ensures a self-validating system of analysis, providing the highest degree of confidence for researchers and regulatory bodies.
Part 1: The Gold Standard: Single-Crystal X-ray Crystallography
X-ray Crystallography stands alone as the most powerful technique for determining the precise arrangement of atoms within a crystalline solid.[2][3][4] It provides a direct, three-dimensional picture of the electron density within a molecule, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with unparalleled accuracy.[2][5] For a novel compound like this compound, this technique moves beyond confirming connectivity to defining its exact solid-state conformation, which is invaluable for understanding intermolecular interactions and crystal packing.
The core principle involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays in a unique and predictable pattern of spots.[2][3] By meticulously measuring the position and intensity of these diffracted spots, we can mathematically reconstruct a 3D model of the molecule.[2]
Experimental Protocol: X-ray Structure Determination
The journey from a powdered sample to a refined crystal structure is a multi-step process where each stage is critical for success. The most challenging step is often the first: growing a high-quality single crystal.[1]
-
Crystal Growth (The Art of Crystallization):
-
Objective: To obtain a single, defect-free crystal of sufficient size (typically >0.1 mm in all dimensions).[2]
-
Methodology (Slow Evaporation):
-
Dissolve a high-purity sample of this compound in a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to near-saturation in a clean vial. The choice of solvent is critical; it must be one in which the compound is soluble but not excessively so.
-
Loosely cap the vial to allow for very slow evaporation of the solvent over several days to weeks at a stable temperature.
-
Causality: Slow solvent removal gently pushes the solution into a state of supersaturation, encouraging molecules to pack in a highly ordered, low-energy crystalline lattice rather than crashing out as an amorphous powder.[1] This order is paramount for generating a sharp diffraction pattern.
-
-
-
Data Collection:
-
Objective: To mount the crystal and collect a complete set of diffraction data.
-
Methodology:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a modern X-ray diffractometer.
-
The crystal is cooled under a stream of liquid nitrogen (typically to 100 K). Causality: Cooling minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and a more precise final structure.
-
The crystal is rotated in a monochromatic X-ray beam while an area detector (like a CCD or pixel detector) records the intensities and positions of the thousands of diffracted reflections.[2]
-
-
-
Structure Solution and Refinement:
-
Objective: To process the diffraction data and build a chemically sensible molecular model.
-
Methodology:
-
Specialized software is used to integrate the raw diffraction images and correct for experimental factors.
-
The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
The model is refined using a least-squares algorithm, which iteratively adjusts atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
-
Workflow for X-ray Crystallography
Caption: Workflow for single-crystal X-ray structure determination.
Part 2: Orthogonal Validation with Spectroscopic & Spectrometric Methods
While X-ray crystallography is definitive, it provides a static picture of the molecule in the solid state. To ensure the structure is consistent in other states (e.g., in solution, where many biological processes occur) and to corroborate the findings, a suite of orthogonal analytical techniques is employed.[6][7][8] Each technique probes different aspects of the molecule's properties, and together they create a self-validating data package.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining molecular structure in solution.[5][7] It provides detailed information about the chemical environment, connectivity, and proximity of magnetically active nuclei, primarily ¹H (proton) and ¹³C.
-
¹H NMR: Reveals the number of different types of protons, their electronic environment, and which protons are adjacent to one another.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[9]
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[9] For ¹³C, a greater number of scans is required due to its low natural abundance.[9]
-
Data Processing: Process the raw data (Fourier transformation, phase and baseline correction) to generate the final spectra.
B. Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of the compound and, through fragmentation, clues about its structure. High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy.[6][9]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile (~1 mg/mL).[9]
-
Data Acquisition: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a soft ionization technique suitable for determining the molecular weight, while Electron Impact (EI) can be used to induce fragmentation.[9]
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak [M+H]⁺ or [M]⁺• and characteristic fragment ions.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.[6]
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, either mix a small amount with potassium bromide (KBr) and press it into a pellet or use an Attenuated Total Reflectance (ATR) accessory, which allows direct analysis of the solid.[9]
-
Data Acquisition: Record a background spectrum, then the sample spectrum, typically over a range of 4000-400 cm⁻¹.[9]
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups in the molecule.
Part 3: Data Synthesis: A Comparative Overview
The true power of this multi-technique approach lies in the convergence of the data. Each result must be consistent with the proposed structure of this compound.
| Technique | Information Provided | Expected Results for this compound |
| X-ray Crystallography | Definitive 3D atomic coordinates, bond lengths/angles, stereochemistry, crystal packing. | An unambiguous 3D model confirming the connectivity of the benzaldehyde ring to the 3-hydroxypropoxy side chain via an ether linkage at the meta position. |
| ¹H NMR | Proton chemical environments, integration (proton count), and spin-spin coupling (connectivity). | Aldehyde-H: ~9.9 ppm (singlet, 1H). Aromatic-H: ~7.1-7.6 ppm (multiplets, 4H). -OCH₂- (ether): ~4.1 ppm (triplet, 2H). -CH₂- (central): ~2.0 ppm (multiplet, 2H). -CH₂OH: ~3.8 ppm (triplet, 2H). -OH: Variable, broad singlet (1H). |
| ¹³C NMR | Number and type of unique carbon atoms (sp², sp³, C=O). | C=O (aldehyde): ~192 ppm. Aromatic-C: ~115-160 ppm (6 signals). -OCH₂- (ether): ~68 ppm. -CH₂- (central): ~32 ppm. -CH₂OH: ~60 ppm. |
| High-Resolution MS | Exact molecular weight and elemental formula. | Molecular ion peak corresponding to the exact mass of C₁₀H₁₂O₂ (164.08373 g/mol ). |
| FT-IR Spectroscopy | Presence of key functional groups. | O-H stretch (alcohol): Broad band at ~3350 cm⁻¹. C-H stretch (aromatic): ~3050 cm⁻¹. C-H stretch (aliphatic): ~2850-2950 cm⁻¹. C=O stretch (aldehyde): Strong, sharp band at ~1700 cm⁻¹. C-O stretch (ether/alcohol): ~1050-1250 cm⁻¹. |
Complementary Nature of Validation Techniques
The following diagram illustrates how these independent techniques converge to provide a complete and validated structural picture.
Caption: Convergence of orthogonal analytical techniques for structural validation.
Conclusion
The structural validation of a novel compound such as this compound demands a rigorous, multi-pronged analytical strategy. While techniques like NMR, MS, and FT-IR provide essential and corroborating pieces of the puzzle, Single-Crystal X-ray Crystallography delivers the final, unambiguous answer in the solid state. It provides the high-resolution, three-dimensional map that confirms connectivity, conformation, and stereochemistry with certainty. By integrating the definitive data from crystallography with the complementary information from spectroscopy and spectrometry, researchers can proceed with the utmost confidence, knowing their molecular structure is built on a foundation of unassailable, self-validating experimental evidence.
References
- Benchchem. (n.d.). Spectroscopic Profile of 3-(4-Hydroxyphenoxy)benzaldehyde: A Technical Guide.
-
Wikipedia. (2024). X-ray crystallography. Retrieved from Wikipedia. [Link]
-
Purdue University College of Science. (n.d.). X-Ray Crystallography of Chemical Compounds. Retrieved from Purdue University website. [Link]
-
NIST. (n.d.). Benzaldehyde, 3-hydroxy-. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
-
PubChem. (n.d.). 3-Hydroxybenzaldehyde. Retrieved from National Center for Biotechnology Information. [Link]
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NIST. (n.d.). Benzaldehyde, 3-hydroxy- IR Spectrum. In NIST Chemistry WebBook. Retrieved from National Institute of Standards and Technology. [Link]
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EBSCO. (n.d.). X-ray Determination Of Molecular Structure. Retrieved from EBSCO Information Services. [Link]
-
Wikipedia. (2023). 3-Hydroxybenzaldehyde. Retrieved from Wikipedia. [Link]
-
ResearchGate. (n.d.). IR spectra of 3-hydroxybenzaldehyde. Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from Organic Syntheses. [Link]
-
The World of Materials. (n.d.). Structure Determination by X-ray Crystallography. Retrieved from The World of Materials. [Link]
-
ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde. Retrieved from ResearchGate. [Link]
-
IntechOpen. (2025). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from IntechOpen. [Link]
-
PubMed. (2003). IR spectral and structural changes caused by the conversion of 3-hydroxybenzaldehyde into the oxyanion. Retrieved from National Library of Medicine. [Link]
- Google Patents. (n.d.). FR2655984A1 - Process for the preparation of 3-alkoxy-4-hydroxybenzaldehydes.
-
AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. Retrieved from AZoNetwork. [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry. [Link]
-
Research and Reviews. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from openaccessjournals.com. [Link]
-
The Good Scents Company. (n.d.). 3-hydroxybenzaldehyde. Retrieved from The Good Scents Company. [Link]
-
Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry. [Link]
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National Center for Biotechnology Information. (n.d.). Isolating, Identifying, Imaging, and Measuring Substances and Structures. In Beyond the Molecular Frontier: Challenges for Chemistry and Chemical Engineering. Retrieved from NCBI. [Link]
-
Doc Brown's Chemistry. (2025). Mass spectrum of benzaldehyde. Retrieved from Doc Brown's Chemistry. [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of p-hydroxybenzaldehyde. Retrieved from ResearchGate. [Link]
-
Scribd. (n.d.). Structure Elucidation From XRD. Retrieved from Scribd. [Link]
-
European Patent Office. (n.d.). Process for the preparation of hydroxybenzaldehydes. Retrieved from Google APIs. [Link]
-
PubMed. (2003). Purification and structural characterization of 3-hydroxypropionaldehyde and its derivatives. Retrieved from National Library of Medicine. [Link]
-
University of Wisconsin-Madison. (2020). NMR Spectroscopy. Retrieved from Hans Reich NMR Collection. [Link]
-
Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from Intertek. [Link]
-
Savita Pall and Chemistry. (n.d.). Determination of Structure: Modern Analytical Techniques. Retrieved from a personal academic website. [Link]
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Comparative Reactivity of Meta-Substituted Benzaldehydes
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Meta-Position Paradox
In the optimization of benzaldehyde derivatives for drug discovery and materials science, the meta-position offers a unique electronic environment. Unlike ortho- and para-positions, where resonance effects (
This guide objectively compares the reactivity of meta-substituted benzaldehydes across three critical reaction classes: Nucleophilic Addition (Reduction) , Oxidation , and Condensation (Imine Formation) . By isolating the inductive component, researchers can fine-tune electrophilicity without significant steric interference or resonance conjugation.
Theoretical Framework: Hammett Linear Free Energy Relationships (LFER)
To predict and compare reactivity, we utilize the Hammett equation:
- (Substituent Constant): Quantifies the electronic capability of the meta-substituent. Positive values indicate electron-withdrawing groups (EWG); negative values indicate electron-donating groups (EDG).
- (Reaction Constant): Measures the sensitivity of the reaction to these electronic effects.
Table 1: Key Meta-Substituent Constants ( )
Note: Meta-substituents rely on field/inductive effects. Even "donating" groups like methoxy (-OCH
| Substituent ( | Electronic Nature | Predicted Carbonyl Electrophilicity | |
| -NO | +0.71 | Strong EWG | Very High |
| -CN | +0.56 | Strong EWG | High |
| -CF | +0.43 | Moderate EWG | High |
| -Cl / -Br | +0.37 / +0.39 | Moderate EWG | Moderate-High |
| -OCH | +0.12 | Weak EWG (Inductive) | Moderate |
| -H | 0.00 | Reference | Baseline |
| -CH | -0.07 | Weak EDG | Low |
| -NH | -0.16 | Moderate EDG | Very Low |
Comparative Analysis by Reaction Type
Case Study A: Oxidation Kinetics (Chromate/PCC)
Reaction: Oxidation of benzaldehyde to benzoic acid using Pyridinium Chlorochromate (PCC). Mechanism: Nucleophilic attack of the oxidant on the carbonyl, followed by a rate-determining hydride transfer or ester cleavage.
-
Reaction Constant (
): +1.16 (Positive indicates the reaction is accelerated by EWGs). -
Observation: Electron-withdrawing groups at the meta-position destabilize the carbonyl but stabilize the electron-rich transition state of the hydride transfer/reduction of the oxidant.
Reactivity Order (Fastest to Slowest):
Insight: The
-methoxy group, typically a donor in the para position (), acts as a weak withdrawer in the meta position ( ), actually increasing oxidation rates relative to -methyl, though often slower than unsubstituted benzaldehyde due to subtle resonance leaks or solvent effects.
Case Study B: Nucleophilic Addition (NaBH Reduction)
Reaction: Reduction to benzyl alcohol using Sodium Borohydride (
-
Driver: The rate is strictly controlled by the electrophilicity of the carbonyl carbon.
-
Trend: Substituents with high positive
values increase the partial positive charge ( ) on the carbonyl carbon, facilitating nucleophilic attack.
Comparative Performance:
| Substituent | Relative Rate (
Case Study C: Schiff Base Formation (Condensation)
Reaction: Reaction with primary amines to form imines.
Mechanism: Two steps: (1) Nucleophilic attack (Carbinolamine formation)
-
The "Tipping Point":
-
Step 1: EWGs (
-NO ) accelerate the attack by making the carbonyl more electrophilic. -
Step 2: However, strong EWGs can stabilize the carbinolamine intermediate, making the elimination of water (Step 2) the rate-limiting bottleneck.
-
-
Optimization: For
-nitrobenzaldehyde, acid catalysis is critical to assist dehydration. For -methylbenzaldehyde, the initial attack is slower, so heat or higher concentration is required.
Visualizing the Reactivity Landscape
Reaction Mechanism & Electronic Influence
The following diagram illustrates how meta-substituents (
Caption: Electronic influence of meta-substituents on the nucleophilic addition pathway. EWGs lower the activation energy by stabilizing the developing negative charge on oxygen.
Decision Tree: Reagent Selection
Select the optimal protocol based on the substituent's electronic nature.
Caption: Operational logic for optimizing reaction conditions based on meta-substituent electronics.
Experimental Protocols
Protocol A: Kinetic Measurement of Oxidation (Self-Validating)
Use this protocol to determine the relative reactivity of a new meta-substituted derivative.
-
Preparation: Prepare a
stock solution of the benzaldehyde derivative in Acetic Acid/Water (50:50 v/v). -
Oxidant: Prepare a
solution of PCC (Pyridinium Chlorochromate). -
Setup: Thermostat UV-Vis spectrophotometer cell to
. -
Initiation: Mix
of aldehyde solution with of oxidant. -
Monitoring: Track absorbance decay of PCC at 350-370 nm .
-
Validation:
-
Control: Run unsubstituted benzaldehyde simultaneously.
-
Plot:
vs. time. Linearity ( ) confirms pseudo-first-order kinetics. -
Calculation:
. Compare vs .
-
Protocol B: Competitive Reduction (NaBH )
Use this to rank electrophilicity directly.
-
Mixture: Dissolve
of benzaldehyde (Reference) and of meta-substituted benzaldehyde in Methanol. -
Reduction: Cool to
. Add of NaBH (limiting reagent, providing hydride). -
Quench: After 5 minutes, quench with saturated
. -
Analysis: Extract with DCM and analyze via 1H NMR .
-
Quantification: Integrate the benzylic proton signals of the product alcohols.
-
A ratio
confirms the meta-substituent is activating (EWG).
-
References
-
Pillay, M. K., & Nallu, M. (1992). Kinetics of oxidation of para- and meta-substituted benzaldehydes by pyridinium chlorochromate. Indian Journal of Chemistry, 31A, 46-48.
-
Banerji, K. K. (1988). Kinetics and Mechanism of the Oxidation of Substituted Benzaldehydes by Pyridinium Fluorochromate. Journal of Organic Chemistry.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2][3][4][5][6][7][8][9]
-
BenchChem. (2025).[8] A Comparative Guide to the Reactivity of Substituted Benzaldehydes.
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- 4. researchgate.net [researchgate.net]
- 5. NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF – Oriental Journal of Chemistry [orientjchem.org]
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- 9. Sodium Borohydride [commonorganicchemistry.com]
A Senior Application Scientist’s Guide to Identifying Impurities in Commercial 3-(3-Hydroxypropoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Purity
3-(3-Hydroxypropoxy)benzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its bifunctional nature—possessing both a reactive aldehyde and a primary alcohol—makes it a versatile building block. However, the very reactivity that makes it valuable also renders it susceptible to the formation of process-related and degradation impurities. For drug development professionals, understanding and controlling the impurity profile of this starting material is not merely a matter of optimizing yield; it is a fundamental requirement for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of analytical methodologies to robustly identify and characterize impurities in commercial batches of this compound.
Anticipating the Unknown: A Mechanistic Approach to Potential Impurities
A robust analytical strategy begins not at the bench, but with a thorough understanding of the synthetic route. The most common synthesis for this compound is the Williamson ether synthesis, reacting 3-hydroxybenzaldehyde with a 3-carbon electrophile like 3-chloropropan-1-ol under basic conditions. This immediately informs our investigation, allowing us to categorize potential impurities.
-
Starting Material Impurities: The quality of the final product is intrinsically linked to the purity of its precursors. Impurities in the 3-hydroxybenzaldehyde starting material, such as positional isomers (e.g., 2- or 4-hydroxybenzaldehyde) or precursors from its own synthesis (e.g., 3-nitrobenzaldehyde), can carry through.[1][2][3]
-
Process-Related Impurities: These are byproducts of the main reaction.
-
Unreacted Starting Material: Residual 3-hydroxybenzaldehyde is a common impurity.
-
Over-alkylation Product: A significant and frequently observed impurity is the diether, 1,3-bis(3-formylphenoxy)propane , formed when a molecule of 1,3-propanediol (a potential impurity in the halo-alcohol reagent) or the product alcohol itself reacts with two equivalents of 3-hydroxybenzaldehyde.
-
Solvent and Reagent Adducts: Residual solvents or byproducts from the base used (e.g., carbonate or phosphate salts) may be present.
-
-
Degradation Products: Aldehydes are notoriously prone to oxidation, especially during storage or upon exposure to air.
-
Oxidized Product: The primary degradation product is 3-(3-hydroxypropoxy)benzoic acid , where the aldehyde moiety is oxidized to a carboxylic acid.
-
This predictive approach allows us to develop targeted analytical methods rather than searching blindly.
Caption: Logical map of potential impurity sources in the synthesis of the target molecule.
An Orthogonal Analytical Framework: Comparison of Key Techniques
No single analytical technique can provide a complete picture of a sample's purity. A robust impurity profiling strategy relies on an orthogonal approach , where different methods with distinct separation and detection principles are used to validate each other. We will compare the three cornerstone techniques: HPLC for quantification, GC-MS for volatile impurities, and NMR for definitive structural elucidation.[4]
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
For a non-volatile, polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the primary tool for separation and quantification. Its high resolution and sensitivity make it ideal for detecting and measuring low-level impurities.
Causality Behind Method Choice: We choose RP-HPLC because the separation is driven by polarity. Our target molecule and its most likely impurities (unreacted starting material, over-alkylation product, and oxidized acid) have distinct polarities, enabling effective separation on a C18 stationary phase. A UV detector is selected due to the strong chromophore (the benzaldehyde ring) present in the target and all related impurities, ensuring they are all detectable.
-
Sample Preparation: Accurately weigh ~25 mg of the commercial sample and dissolve in 25 mL of a 50:50 acetonitrile/water mixture to create a 1.0 mg/mL stock solution. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water.[5]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30-32 min: 80% to 30% B
-
32-40 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Self-Validation: Run a blank (diluent only) to identify system peaks. Spike the sample with small amounts of synthesized or purchased standards of potential impurities (if available) to confirm peak identities by retention time. The DAD detector allows for peak purity analysis by comparing spectra across a single peak.
| Compound | Expected Retention Time (min) | Polarity | Resolution (from Target) | Limit of Detection (LOD) |
| 3-(3-Hydroxypropoxy)benzoic acid | ~8.5 | More Polar | > 2.0 | ~0.005 µg/mL |
| 3-Hydroxybenzaldehyde | ~10.2 | More Polar | > 2.0 | ~0.008 µg/mL |
| This compound | ~14.1 | Target | N/A | ~0.01 µg/mL |
| 1,3-bis(3-formylphenoxy)propane | ~22.3 | Less Polar | > 2.0 | ~0.01 µg/mL |
Note: Data are illustrative and may vary based on the specific system and conditions.
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatiles and Side Products
While the target molecule's polarity and boiling point make it challenging for direct GC analysis, GC-MS is invaluable for detecting more volatile starting materials or low molecular weight byproducts. Furthermore, derivatization can be employed to make polar molecules amenable to GC analysis.[6]
Causality Behind Method Choice: GC-MS separates based on volatility and provides mass-to-charge ratio data, which is highly specific and aids in identification. We use it here not primarily for the parent compound, but as a complementary technique to screen for unexpected, more volatile impurities that might be missed by HPLC. Derivatization with an agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) can be used to analyze for the aldehyde and its polar impurities by converting them into stable, more volatile oximes, which are easily detected by an Electron Capture Detector (ECD) or MS.[7]
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of Dichloromethane or MTBE.
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Inlet Temperature: 280 °C (Split mode, 50:1).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 10 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C.
-
Mass Range: 40-550 amu.
-
-
Self-Validation: The mass spectrum of each peak serves as a validation check. Comparing the obtained spectra against a library (e.g., NIST) can provide tentative identifications for unknown peaks.
| Compound | Expected Retention Time (min) | Key Mass Fragments (m/z) | Notes |
| 3-Hydroxybenzaldehyde | ~7.8 | 122, 121, 93, 65 | Detectable, confirms unreacted SM. |
| This compound | ~11.5 | 180, 121, 93, 77 | Broad peak, may show some tailing. |
| 1,3-bis(3-formylphenoxy)propane | >15 | 300, 179, 121 | High boiling point, may elute late. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
When an impurity is detected by HPLC or GC-MS but cannot be identified, NMR spectroscopy is the ultimate tool for determining its structure.[8][9] It provides unambiguous information about the molecular framework by probing the magnetic properties of atomic nuclei.
Causality Behind Method Choice: Unlike chromatographic techniques that rely on comparison to a reference, NMR provides the absolute structure of a molecule. For distinguishing between positional isomers or identifying the exact site of an additionalpropoxy group in an over-alkylation product, NMR is indispensable. High-field NMR offers the sensitivity and resolution needed to characterize impurities even at low levels, often directly in the mixture or after isolation.[8]
-
Sample Preparation: For a general overview, dissolve 10-20 mg of the commercial sample in 0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3). For definitive characterization of an unknown impurity, it should first be isolated using preparative HPLC.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighbors. The aldehyde proton (~9.9 ppm), aromatic protons (7-8 ppm), and the propoxy chain protons will have distinct chemical shifts and splitting patterns.[10]
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are critical for piecing together the molecular structure.
-
COSY shows which protons are coupled (adjacent) to each other.
-
HSQC correlates protons directly to the carbons they are attached to.
-
HMBC shows longer-range correlations between protons and carbons (2-3 bonds away), which is key for connecting different fragments of the molecule.
-
-
-
Self-Validation: The combination of 1D and 2D NMR data must be self-consistent. For example, a correlation seen in an HMBC spectrum must be consistent with the fragments identified by ¹H and ¹³C NMR.
| Proton / Carbon | This compound | 1,3-bis(3-formylphenoxy)propane (Impurity) | Rationale for Distinction |
| Aldehyde H (CHO) | ~9.9 ppm (s) | ~9.9 ppm (s) | Integration ratio changes (2x relative to central CH₂) |
| Propoxy O-CH₂ | ~4.2 ppm (t) | ~4.3 ppm (t) | Chemical environment is slightly different. |
| Propoxy CH₂-CH₂-CH₂ | ~2.1 ppm (quintet) | ~2.4 ppm (quintet) | Central CH₂ in a symmetrical environment. |
| Propoxy CH₂-OH | ~3.9 ppm (t) | N/A | Absence of this signal is a key indicator of the impurity. |
| Aromatic C-O | ~159 ppm | ~159 ppm | Similar environment. |
| Aldehyde C=O | ~192 ppm | ~192 ppm | Similar environment. |
Integrated Workflow for Impurity Identification
The most effective approach combines these techniques into a logical workflow.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. 3-Hydroxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Separation of Benzaldehyde, 3-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. New analytical method for determining aldehydes in aqueous samples [stacks.cdc.gov]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. veeprho.com [veeprho.com]
- 10. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
